2-Fluoro-5-(trifluoromethyl)benzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWIVOZRZSAKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343394 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207974-09-2 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207974-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol that holds significant interest for researchers in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel pharmaceutical candidates and advanced materials. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its relevance in drug development.
Core Chemical Properties
The structural attributes of this compound, including its molecular formula and weight, are fundamental to its chemical behavior.
Table 1: Core Chemical Data for this compound
| Property | Value |
| CAS Number | 207974-09-2 |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol |
| IUPAC Name | (2-Fluoro-5-(trifluoromethyl)phenyl)methanol |
Physical and Chemical Data
The physical state and solubility of a compound are critical parameters for its handling, formulation, and application. The following table summarizes the key physical properties of this compound.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 38-40 °C | [1] |
| Boiling Point | 188 °C | [2] |
| Density | 1.377 g/cm³ | [1] |
| Flash Point | 67 °C | [2] |
| Solubility | While specific data for this compound is not readily available, benzyl alcohol itself is moderately soluble in water (approx. 4 g/100 mL) and highly soluble in organic solvents such as ethanol, acetone, chloroform, and diethyl ether. The fluorine and trifluoromethyl substituents are expected to decrease water solubility and increase solubility in non-polar organic solvents. |
Spectral Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for this compound are not publicly available, the following tables provide predicted and analogous spectral data based on the closely related compound, 2-(Trifluoromethyl)benzyl alcohol.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
Note: This is a predicted spectrum based on known chemical shift values and the spectrum of 2-(Trifluoromethyl)benzyl alcohol.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | Aromatic H |
| ~7.5 | d | 1H | Aromatic H |
| ~7.2 | t | 1H | Aromatic H |
| ~4.8 | s | 2H | -CH₂OH |
| ~2.0 (variable) | br s | 1H | -OH |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
Note: This is a predicted spectrum based on known chemical shift values and the spectrum of 2-(Trifluoromethyl)benzyl alcohol.
| Chemical Shift (ppm) | Assignment |
| ~160 (d, J ≈ 250 Hz) | C-F |
| ~139 | Quaternary C |
| ~132 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 (q, J ≈ 272 Hz) | -CF₃ |
| ~125 | Aromatic CH |
| ~116 (d, J ≈ 21 Hz) | Aromatic CH |
| ~60 | -CH₂OH |
Table 5: Predicted IR Spectral Data for this compound
Note: This is a predicted spectrum based on characteristic infrared absorption frequencies.
| Wavenumber (cm⁻¹) | Functional Group |
| 3550-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic) |
| 1350-1150 | C-F stretch |
| 1150-1000 | C-O stretch (alcohol) |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound is the reduction of the corresponding benzoic acid or benzaldehyde. The following protocol is adapted from the synthesis of the analogous 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (1.1 - 1.5 eq) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude this compound can be purified by flash column chromatography on silica gel.
Workflow for Purification:
Caption: Purification workflow for this compound.
Procedure:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound as a white to off-white solid.
Applications in Drug Development
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely employed strategy in modern drug design. These substitutions can significantly enhance a compound's metabolic stability, binding affinity, and membrane permeability.
Logical Relationship in Drug Discovery:
Caption: Role in the drug discovery process.
This compound serves as a key starting material or intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. The trifluoromethyl group can act as a bioisostere for other chemical groups, and its strong electron-withdrawing nature can influence the pKa of nearby functional groups, which can be crucial for drug-receptor interactions. While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of interest in the development of kinase inhibitors, central nervous system agents, and anti-infective drugs.
Conclusion
This compound is a valuable chemical entity with a unique combination of functional groups that make it an attractive building block for the synthesis of complex organic molecules. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and purification. As research in medicinal chemistry and materials science continues to advance, the utility of this and similar fluorinated compounds is expected to grow, leading to the development of new and improved technologies and therapeutics.
References
In-Depth Technical Guide: 2-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS: 207974-09-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, reactivity, and applications, offering a valuable resource for professionals in drug discovery and organic synthesis.
Physicochemical Properties
This compound is a substituted aromatic alcohol. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its electronic properties, reactivity, and potential biological activity. These electron-withdrawing groups can enhance metabolic stability and binding affinity when this moiety is incorporated into larger drug molecules.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 207974-09-2 | [2][3] |
| Molecular Formula | C₈H₆F₄O | [2][3] |
| Molecular Weight | 194.13 g/mol | [2] |
| IUPAC Name | [2-Fluoro-5-(trifluoromethyl)phenyl]methanol | [3] |
| Synonyms | (2-Fluoro-5-(trifluoromethyl)phenyl)methanol | [4] |
| Appearance | Not specified in available literature. | |
| Boiling Point | No data available. | |
| Melting Point | No data available. | |
| Solubility | No data available. | |
| Purity (typical) | ≥97% | [5] |
A Certificate of Analysis for a commercial sample of this compound confirmed that its Proton NMR and Fluorine NMR spectra are consistent with the expected structure.[5]
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a reliable synthetic route can be inferred from established procedures for structurally similar compounds, such as 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[6] The most probable pathway involves the reduction of the corresponding carboxylic acid, 2-Fluoro-5-(trifluoromethyl)benzoic acid.
Proposed Experimental Protocol: Reduction of 2-Fluoro-5-(trifluoromethyl)benzoic acid
This proposed protocol is based on the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol and general methods for the reduction of benzoic acids.[6]
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen gas (N₂)
Equipment:
-
Three-neck round-bottom flask
-
Thermometer
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, dissolve 2-Fluoro-5-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran.
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution dropwise via a dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully quench the excess borane by the slow, dropwise addition of 6 M HCl until no further gas evolution is observed.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
Reactivity and Applications in Organic Synthesis
The reactivity of this compound is dictated by the primary alcohol functionality and the electron-deficient aromatic ring. The alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. However, the strong electron-withdrawing nature of the fluorine and trifluoromethyl groups can decrease the nucleophilicity of the hydroxyl group and may affect the reaction rates and conditions required.
Role in Medicinal Chemistry and Drug Design
The incorporation of trifluoromethyl groups is a common strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] While specific drugs containing the this compound moiety are not prominently featured in the literature, its structural motifs are of high interest.
A notable application of trifluoromethylated benzyl groups is in the field of glycosylation chemistry. The use of benzyl groups with electron-withdrawing substituents, such as trifluoromethyl groups, as protecting groups on glycosyl donors has been shown to significantly enhance the 1,2-cis-selectivity in glycosylation reactions with reactive alcohols.[7] This is a crucial aspect in the synthesis of complex carbohydrates and glycoconjugates, which are important classes of bioactive molecules.
Figure 2: Application of trifluoromethylated benzyl groups in stereoselective glycosylation.
Safety and Handling
Safety data sheets for this compound and similar compounds indicate that it should be handled with care in a well-ventilated area. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific hazards are not well-documented, but as with all chemicals, unnecessary exposure should be avoided.
Conclusion
This compound is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While some of its physicochemical properties are not yet fully characterized in publicly available literature, its synthesis can be reliably achieved through the reduction of the corresponding benzoic acid. The presence of the fluoro and trifluoromethyl substituents imparts unique electronic properties that can be exploited to modulate the reactivity and biological activity of more complex molecules. Further research into the applications of this compound is warranted and is likely to uncover novel uses in drug discovery and development.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. This compound | CAS: 207974-09-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. pschemicals.com [pschemicals.com]
- 4. (2-Fluoro-5-(trifluoromethyl)phenyl)methanol - CAS:207974-09-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 6. Page loading... [guidechem.com]
- 7. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoro-5-(trifluoromethyl)benzyl alcohol molecular weight and formula
This document provides the key physicochemical properties of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, a compound relevant to researchers and professionals in the fields of drug development and chemical synthesis.
Core Molecular Information
The fundamental molecular details of this compound have been determined and are presented below.
| Property | Value |
| Molecular Formula | C8H6F4O[1][2][3][4] |
| Molecular Weight | 194.13 g/mol [1][2][3] |
| IUPAC Name | [2-fluoro-5-(trifluoromethyl)phenyl]methanol[4] |
| CAS Number | 207974-09-2[1][2][4][5] |
Note on Advanced Requirements:
As an AI assistant, the generation of experimental protocols, signaling pathway diagrams using Graphviz, and other complex visualizations is beyond my current capabilities. The information provided here is based on established chemical data.
References
- 1. This compound | CAS: 207974-09-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. This compound | 207974-09-2 [chemicalbook.com]
- 3. 5-FLUORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL | 238742-82-0 | INDOFINE Chemical Company [indofinechemical.com]
- 4. pschemicals.com [pschemicals.com]
- 5. scbt.com [scbt.com]
A Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, a compound of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of established experimental protocols for determining its solubility in various organic solvents. The methodologies detailed herein, including the isothermal saturation method and gravimetric analysis, are intended to equip researchers with the necessary procedures to generate reliable and reproducible solubility data in their own laboratory settings. This guide also includes a visual representation of the experimental workflow to facilitate a clear understanding of the process.
Introduction
This compound (CAS No. 207974-09-2) is a fluorinated aromatic alcohol with a molecular formula of C8H6F4O and a molecular weight of 194.13 g/mol .[1] Its structural features, including the fluorine and trifluoromethyl substituents, suggest it may exhibit unique solubility characteristics that are critical for its application in drug discovery, synthesis, and formulation development. Understanding the solubility of this compound in a range of organic solvents is paramount for designing and optimizing reaction conditions, purification processes, and dosage forms.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 207974-09-2 | [1] |
| Molecular Formula | C8H6F4O | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| Physical State | Solid | |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 67.4 ± 25.9 °C | [1] |
Experimental Protocols for Solubility Determination
The following sections detail two widely accepted methods for determining the solubility of a solid compound in an organic solvent: the Isothermal Saturation Method (Shake-Flask) and the Gravimetric Method.
Isothermal Saturation (Shake-Flask) Method
The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[2][3][4]
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus and Materials:
-
Vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
-
This compound
-
Organic solvents of interest
Procedure:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant.[4]
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically compatible filter (e.g., PTFE or nylon) to remove all undissolved solids.
-
Accurately dilute the filtered saturated solution with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.[5][6][7]
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Apparatus and Materials:
-
Vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
-
Filtration device
-
This compound
-
Organic solvents of interest
Procedure:
-
Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1-6 of the Isothermal Saturation Method.
-
Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed evaporating dish.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of the solute. A vacuum oven can be used for solvents with high boiling points or for heat-sensitive compounds.
-
Continue heating until the solvent has completely evaporated and a constant weight of the dried solute is achieved.[6]
-
Cool the evaporating dish in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.
-
The mass of the dissolved solute is the final weight of the dish minus the initial tare weight.
-
Calculate the solubility by dividing the mass of the solute by the volume of the solvent used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently documented in readily accessible sources, this guide provides researchers with the necessary experimental protocols to determine these values. The Isothermal Saturation (Shake-Flask) Method and the Gravimetric Method are robust and reliable techniques for generating accurate solubility data. The provided workflow diagram offers a clear visual guide to the experimental process. The determination of these solubility parameters will be invaluable for the continued research and development involving this compound.
References
- 1. This compound | CAS: 207974-09-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]
Commercial Availability and Synthetic Pathways of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the commercial availability of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS No. 207974-09-2), a fluorinated building block of increasing interest in pharmaceutical and agrochemical research. Detailed information on suppliers, purity levels, and pricing is presented to facilitate procurement for research and development purposes. Furthermore, a detailed experimental protocol for a highly analogous synthesis is provided, offering a reliable pathway for its laboratory-scale preparation. This guide is intended to serve as a valuable resource for chemists and researchers engaged in the design and synthesis of novel bioactive molecules.
Introduction
Fluorinated organic molecules play a pivotal role in modern drug discovery and agrochemical development. The introduction of fluorine atoms or trifluoromethyl groups into a molecular scaffold can significantly modulate key physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a versatile synthetic intermediate that incorporates both a fluorine atom and a trifluoromethyl group, making it an attractive starting material for the synthesis of complex molecular architectures with potential biological activity. This guide outlines the current commercial landscape for this compound and provides a practical synthetic route for its preparation.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, pricing, and availability.
| Supplier | CAS Number | Purity | Quantity | Price (USD) | Stock Status/Lead Time |
| Matrix Scientific | 207974-09-2 | - | 25.00 g | $182.00 | In Stock |
| Finetech Industry Limited | 207974-09-2 | - | - | Inquiry | - |
| ChemUniverse | 207974-09-2 | 80% | - | Inquiry | - |
| AK Scientific | 1706457-94-4 (related methyl analog) | 95% | 250 mg | $210 | 1 Week |
| 1 g | $623 | 1 Week | |||
| Fluorochem | 2056110-51-9 (related chloro analog) | ≥95% | 1 g | £695.00 | UK Stock: Next Day |
| INDOFINE Chemical Company | 238742-82-0 (isomer) | 97% | - | Inquiry | 1-2 weeks |
Note: Pricing and stock status are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthetic Preparation
While a specific, published experimental protocol for the synthesis of this compound was not found during the literature search, a reliable synthetic route can be inferred from established chemical transformations and protocols for closely related analogs. The most common and straightforward method for the preparation of benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde.
A detailed protocol for the synthesis of the analogous compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, involves the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid using a borane-tetrahydrofuran complex.[1] This well-established method is highly adaptable to the synthesis of this compound.
Proposed Synthetic Protocol: Reduction of 2-Fluoro-5-(trifluoromethyl)benzoic acid
This protocol is adapted from the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[1]
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (6N)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add 2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous tetrahydrofuran.
-
Stir the mixture under a nitrogen atmosphere in an ice bath to cool it to 0°C.
-
Slowly add the borane-tetrahydrofuran complex solution (2.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and slowly add 6N HCl to quench the excess borane. Continue the addition until no more gas is evolved.
-
Add water to the reaction mixture and extract the product with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Applications in Research and Development
While specific drug candidates or agrochemicals containing the this compound moiety are not prominently documented in the readily available literature, its structural motifs are highly relevant to contemporary medicinal chemistry and agrochemical design. The trifluoromethyl group is known to enhance the metabolic stability and cell permeability of drug candidates.[2] The fluorine atom can participate in favorable electrostatic interactions with biological targets and can be used to fine-tune the electronic properties of the molecule.
This building block is a valuable starting material for the synthesis of libraries of compounds for screening against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. Its utility as an intermediate in the synthesis of more complex molecules, such as cholesterol ester transfer protein inhibitors, has been demonstrated for analogous compounds.[1]
Conclusion
This compound is a commercially accessible and synthetically tractable building block for the development of novel bioactive compounds. This guide provides researchers with the necessary information for its procurement and offers a reliable synthetic protocol for its preparation. The unique combination of fluorine and a trifluoromethyl group makes this compound a valuable tool in the ongoing quest for more effective and safer pharmaceuticals and agrochemicals.
References
Purity Standards for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity standards for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, a key intermediate in pharmaceutical synthesis. Adherence to stringent purity specifications is critical to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This document outlines typical purity requirements, potential impurities, and detailed analytical methodologies for quality control.
Quality Control and Purity Specifications
As a non-regulated starting material or intermediate, the purity standards for this compound are established based on the principles of Good Manufacturing Practice (GMP) and guidelines from the International Council for Harmonisation (ICH).[1][2][3] The quality of this intermediate directly impacts the impurity profile of the final API.[2][4]
A typical Certificate of Analysis (CoA) for this compound will include the following specifications, determined by appropriate analytical techniques.
| Parameter | Acceptance Criteria | Typical Analytical Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |
| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |
| Assay (Purity) | ≥ 97.0% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Individual Impurity | ≤ 0.5% | GC or HPLC |
| Total Impurities | ≤ 1.5% | GC or HPLC |
| Residual Solvents | To be controlled as per ICH Q3C guidelines | Headspace GC-MS |
Potential Impurities
Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. A common synthetic route involves the reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid.
Potential process-related impurities may include:
-
Starting Material: Unreacted 2-fluoro-5-(trifluoromethyl)benzoic acid.
-
Over-reduction Products: 2-Fluoro-5-(trifluoromethyl)toluene.
-
Isomeric Impurities: Other isomers of fluoro-(trifluoromethyl)benzyl alcohol.
-
Reagent-related Impurities: Impurities from the reducing agents or solvents used.
Forced degradation studies can help identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).
Analytical Methodologies for Purity Assessment
Validated analytical methods are essential for ensuring the quality of this compound.[1] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for purity and impurity profiling.[2]
Gas Chromatography (GC) Method for Purity Assay
GC with a Flame Ionization Detector (FID) is a robust method for determining the purity of volatile compounds like benzyl alcohols.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Carrier Gas: Helium or Nitrogen.[6]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Diluent: Methanol or Acetonitrile.
-
Sample Preparation: Accurately weigh about 50 mg of the sample and dissolve in 50 mL of diluent.
Data Analysis: The percentage purity is calculated based on the area normalization of the main peak relative to the total peak area.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
Reverse-phase HPLC with UV detection is suitable for the separation and quantification of non-volatile impurities and for compounds that may degrade at high temperatures in GC. The use of fluorinated stationary phases can sometimes offer unique selectivity for fluorinated compounds.[7][8]
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) or a fluorinated phase column.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0 min: 30% B
-
20 min: 80% B
-
25 min: 80% B
-
26 min: 30% B
-
30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50).
-
Sample Preparation: Accurately weigh about 25 mg of the sample and dissolve in 50 mL of diluent.
Visualization of Workflows
Quality Control Workflow
The following diagram illustrates the general workflow for the quality control of this compound.
Analytical Method Selection Logic
The choice between GC and HPLC for purity analysis depends on the properties of the analyte and potential impurities.
Conclusion
The quality of this compound is paramount for its successful use in pharmaceutical manufacturing. A comprehensive quality control strategy, employing validated analytical methods such as GC and HPLC, is essential to ensure that the material consistently meets the required purity specifications. This guide provides a framework for establishing such a strategy, enabling researchers and developers to maintain high standards of quality and regulatory compliance.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermediates [csnvchem.com]
- 3. fda.gov [fda.gov]
- 4. globalpharmatek.com [globalpharmatek.com]
- 5. ewai-group.com [ewai-group.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fluorination on Benzyl Alcohol Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the role of fluorination in altering the reactivity of benzyl alcohol, a fundamental building block in organic synthesis. Understanding these effects is paramount for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials with tailored properties.
Electronic Effects of Fluorination on the Benzyl Moiety
Fluorine's high electronegativity exerts a powerful influence on the electronic environment of the benzyl alcohol scaffold. This manifests in several key ways that dictate its reactivity.
Inductive Effects and Acidity
The strong electron-withdrawing nature of fluorine significantly impacts the acidity of the benzylic proton and the hydroxyl group. Fluorine substitution on the aromatic ring inductively pulls electron density away from the benzylic carbon and the oxygen of the alcohol. This polarization of the C-O bond and O-H bond can alter the pKa of the alcohol.
| Compound | pKa |
| Benzyl alcohol | 15.40[1] |
| 4-Fluorobenzyl alcohol | [Data not explicitly found in search results, but expected to be slightly lower than benzyl alcohol due to the electron-withdrawing fluorine] |
| 2-Fluorobenzyl alcohol | [Data not explicitly found in search results, but expected to be slightly lower than benzyl alcohol] |
| 3-Fluorobenzyl alcohol | [Data not explicitly found in search results, but expected to be slightly lower than benzyl alcohol] |
Note: While specific pKa values for various fluorinated benzyl alcohols were not found in a single comparative table, the general trend in organic chemistry suggests that electron-withdrawing groups like fluorine will decrease the pKa, making the alcohol more acidic.
Hammett Plots and Reaction Rates
The electronic effect of substituents on the rate of reaction of benzyl alcohols can be quantified using Hammett plots. For oxidation reactions, electron-donating groups generally accelerate the reaction, while electron-withdrawing groups, such as fluorine, tend to decrease the reaction rate. This is because the rate-determining step often involves the formation of a partial positive charge at the benzylic position, which is destabilized by electron-withdrawing substituents.
Reactivity in Key Organic Transformations
The altered electronic and steric properties of fluorinated benzyl alcohols influence their behavior in a variety of important chemical reactions.
Oxidation to Aldehydes
The oxidation of benzyl alcohols to the corresponding benzaldehydes is a fundamental transformation in organic synthesis. The presence of fluorine can affect both the reaction rate and selectivity.
Experimental Protocol: Oxidation of 4-Nitrobenzyl Alcohol to 4-Nitrobenzaldehyde using a Cu(I)/TEMPO Catalyst System
This protocol can be adapted for the oxidation of fluorinated benzyl alcohols.
Materials:
-
4-Nitrobenzyl alcohol
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile (CH3CN)
-
Pentane
-
Water
-
Acetone (if necessary)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted benzyl alcohol in acetonitrile.
-
Add CuBr to the solution. The solution will typically turn from colorless or pale yellow to pale green.
-
Add bpy and TEMPO to the reaction mixture. The solution will turn a deep red-brown.
-
Add NMI dropwise. The color will fade to a lighter red-brown.
-
Stir the reaction at room temperature under an ambient air atmosphere. The progress of the reaction can be monitored by a color change from red-brown to a turbid green, which signifies the consumption of the benzyl alcohol.
-
After the color change is complete, continue stirring for approximately 5 minutes.
-
Dilute the reaction mixture with pentane and water.
-
Transfer the mixture to a separatory funnel. The organic layer will appear pale pink, and the aqueous layer will be blue.
-
If the product precipitates in the separatory funnel, add a small amount of acetone to dissolve it.
-
Separate the layers and wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data: Etherification of Benzyl Alcohols
The following table summarizes the yields of symmetrical ethers from the reaction of various benzyl alcohols catalyzed by FeCl3·6H2O.
| Benzyl Alcohol | Product | Yield (%) |
| Benzyl alcohol | Dibenzyl ether | 91 |
| 4-Methoxybenzyl alcohol | Bis(4-methoxybenzyl) ether | 85 |
| 4-Methylbenzyl alcohol | Bis(4-methylbenzyl) ether | 53 |
| 4-Chlorobenzyl alcohol | Bis(4-chlorobenzyl) ether | 78 |
| 4-(Trifluoromethyl)benzyl alcohol | Bis(4-(trifluoromethyl)benzyl) ether | 65 |
| 2-Fluorobenzyl alcohol | Bis(2-fluorobenzyl) ether | 75 |
| 3-Fluorobenzyl alcohol | Bis(3-fluorobenzyl) ether | 82 |
| 4-Fluorobenzyl alcohol | Bis(4-fluorobenzyl) ether | 88 |
Data synthesized from multiple sources, specific reaction conditions may vary.
Etherification Reactions
Fluorinated benzyl alcohols can be converted to ethers, which are important motifs in pharmaceuticals and other functional molecules. The reactivity in etherification can be influenced by the electronic nature of the fluorinated ring.
Experimental Protocol: Iron-Catalyzed Homo-Etherification of Benzyl Alcohols
Materials:
-
Substituted benzyl alcohol
-
Iron(III) chloride hexahydrate (FeCl3·6H2O)
-
Propylene carbonate (PC)
-
Pressure tube
-
Stirring apparatus
Procedure:
-
To a pressure tube, add the substituted benzyl alcohol (2 mmol) and propylene carbonate (1 mL).
-
Add FeCl3·6H2O (5 mol %).
-
Seal the pressure tube and stir the mixture at the desired temperature (typically 70-120 °C) for 14-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Friedel-Crafts Alkylation
Fluorinated benzyl alcohols can act as electrophiles in Friedel-Crafts alkylation reactions to form diarylmethanes, which are common scaffolds in medicinal chemistry. The Lewis acid catalyst activates the alcohol, facilitating the formation of a benzylic carbocation that is then attacked by an electron-rich aromatic ring.
Experimental Protocol: Trifluoroacetic Acid-Promoted Friedel-Crafts Alkylation with Benzyl Alcohol [2]
Materials:
-
Arene (e.g., benzene, toluene)
-
Substituted benzyl alcohol
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Stirring and heating apparatus
Procedure:
-
To a stirred solution of distilled trifluoroacetic acid (10 ml) and the arene (0.09 mol) under a nitrogen atmosphere at room temperature, add a mixture of the benzyl alcohol (0.00926 mol) and the arene (0.02 mol).[2]
-
Heat the reaction mixture to reflux for 17 hours.[2]
-
After cooling to room temperature, concentrate the mixture by rotary evaporation to recover TFA and unreacted arene.[2]
-
Isolate the diarylmethane product by vacuum distillation or column chromatography.[2]
Mechanistic Pathways and Visualizations
Understanding the step-by-step mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.
Catalytic Cycle of Benzyl Alcohol Oxidation
The aerobic oxidation of benzyl alcohol can be catalyzed by various transition metal complexes. A general catalytic cycle is depicted below.
Caption: Generalized catalytic cycle for the oxidation of benzyl alcohol.
Mechanism of Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of an arene with a benzyl alcohol proceeds through the formation of a key electrophilic intermediate.
References
The Strategic Integration of Trifluoromethylated Building Blocks in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. Among these, the trifluoromethyl (CF₃) group stands out for its profound and often beneficial impact on the physicochemical and pharmacokinetic properties of drug candidates. Its introduction can dramatically alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] This technical guide provides an in-depth exploration of trifluoromethylated building blocks in medicinal chemistry, offering a comprehensive overview of their properties, synthesis, and application, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal due to its unique electronic and steric properties. It is highly electronegative and lipophilic, which can lead to significant improvements in a drug candidate's profile.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[2] By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, a common site of oxidative metabolism can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[3]
Modulation of Lipophilicity and pKa
The CF₃ group is significantly more lipophilic than a hydrogen atom and even a methyl group, which can enhance a molecule's ability to permeate biological membranes.[2] However, the overall effect on lipophilicity (logP) can be complex and depends on the molecular context. The strong electron-withdrawing nature of the CF₃ group can also significantly impact the acidity (pKa) of nearby functional groups. For instance, the introduction of a CF₃ group generally decreases the pKa of both carboxylic acids and protonated amines, making them more acidic.[4] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and target engagement.
Data Presentation: Quantitative Comparison of Physicochemical Properties
The following tables summarize the impact of trifluoromethylation on key physicochemical and biological parameters.
Table 1: Comparison of pKa and logP for Fluorinated and Non-fluorinated Scaffolds
| Scaffold | Substituent | pKa | logP |
| Spiro[3.3]heptane-COOH | H | 5.31 | 2.05 |
| Spiro[3.3]heptane-COOH | CF₃ | 4.82 | 2.51 |
| Spiro[3.3]heptane-NH₂·HCl | H | 10.93 | 1.83 |
| Spiro[3.3]heptane-NH₂·HCl | CF₃ | 10.01 | 2.45 |
| Aniline | H | 4.58 | 0.90 |
| 4-(Trifluoromethyl)aniline | CF₃ | 3.93 | 2.56 |
Data for spiro[3.3]heptane derivatives sourced from[4][5]. pKa for aniline sourced from[6][7]. pKa for 4-(trifluoromethyl)aniline sourced from[8].
Table 2: Comparative IC₅₀ Values for COX-1 and COX-2 Inhibition
| Compound | Target | IC₅₀ (µM) | COX-1/COX-2 Ratio |
| Celecoxib (with CF₃ group) | COX-1 | 82 | 12 |
| COX-2 | 6.8 | ||
| Ibuprofen (non-fluorinated) | COX-1 | 12 | 0.15 |
| COX-2 | 80 | ||
| Diclofenac (non-fluorinated) | COX-1 | 0.076 | 2.9 |
| COX-2 | 0.026 |
Data sourced from[9].
Key Trifluoromethylated Building Blocks and Their Synthesis
A variety of trifluoromethylated building blocks are commercially available or can be synthesized, providing versatile starting points for drug discovery programs.
Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid
3-Amino-5-(trifluoromethyl)benzoic acid is a valuable building block used in the synthesis of various pharmacologically active compounds. A common synthetic route involves the nitration of 3-(trifluoromethyl)benzoic acid followed by reduction of the nitro group. A detailed experimental protocol for a related compound, 3,5-bis(trifluoromethyl)benzoic acid, starting from 3,5-bis(trifluoromethyl)bromobenzene via a Grignard reaction, is described below, illustrating a key synthetic transformation.[10]
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Reaction [10]
-
Initiation of Grignard Reagent: To a gently refluxing slurry of magnesium turnings (2.67 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 75 mL), add a solution of 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of THF dropwise. A small initial addition (5 mL) is used to initiate the reaction.
-
Formation of Grignard Reagent: After initiation, add the remaining bromide solution over 30 minutes. Maintain the reflux for approximately 2 hours, or until less than 1 mol% of the starting bromide remains.
-
Carboxylation: Transfer the resulting Grignard solution to a pressure bottle. Pressurize the vessel with carbon dioxide (CO₂) to 20-25 psi and stir at ambient temperature for 3 hours.
-
Work-up and Isolation: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization to afford 3,5-bis(trifluoromethyl)benzoic acid.
Synthesis of Trifluoromethylated Pyridines
Trifluoromethylated pyridines are prevalent motifs in both pharmaceuticals and agrochemicals.[11] One powerful method for their synthesis is the Pechmann-type reaction.
Experimental Protocol: Synthesis of 4-Trifluoromethyl-2-pyridones [12]
-
Reaction Setup: To a solution of a cyclic 1,3-dione (1.0 mmol) and ethyl 4,4,4-trifluoroacetoacetate (1.2 mmol) in a suitable solvent, add a catalytic amount of a Brønsted base such as 2-dimethylaminopyridine (2-DMAP).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., reflux) for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Ammonia Source for Pyridone Formation: For the synthesis of 4-trifluoromethyl-2-pyridones, ammonium acetate (NH₄OAc) can be used as a source of ammonia.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired 4-trifluoromethyl-2-pyrone or -pyridone.
Trifluoromethylation using Togni's Reagent
Togni's reagents are electrophilic trifluoromethylating agents widely used for the introduction of the CF₃ group into a variety of substrates.[1]
Experimental Protocol: General Procedure for Trifluoromethylation of N-Hydroxylamines with Togni's Reagent
-
Reaction Setup: In a reaction vessel, dissolve the N-hydroxylamine substrate (1.0 equiv) in a suitable solvent (e.g., dichloromethane).
-
Addition of Reagents: Add Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.1 equiv) to the solution. In some cases, an additive such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a base like tetramethylguanidine (TMG) may be required to promote the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified duration, monitoring by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction if necessary and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Signaling Pathways and Experimental Workflows
The trifluoromethyl group plays a crucial role in the mechanism of action of many blockbuster drugs. Understanding the signaling pathways they modulate is essential for rational drug design.
Celecoxib and the COX-2 Signaling Pathway
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[13] It functions by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Fluoxetine and the Serotonin Transporter (SERT)
Fluoxetine (Prozac) is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. It blocks the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.
Efavirenz and HIV Reverse Transcriptase Inhibition
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.
Experimental Workflow: In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a new chemical entity is a critical step in drug discovery. The following protocol outlines a general procedure for an in vitro microsomal stability assay.
Experimental Protocol: Microsomal Stability Assay [14][15][16][17][18]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Thaw pooled liver microsomes (human or other species) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to a phosphate buffer containing MgCl₂.
-
Add the test compound to the wells to achieve the desired final concentration (typically 1-10 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution to the wells.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and the protein concentration used in the assay.
-
Conclusion
Trifluoromethylated building blocks are indispensable tools in modern medicinal chemistry. Their strategic incorporation can significantly enhance the drug-like properties of a molecule, leading to compounds with improved efficacy, safety, and pharmacokinetic profiles. A thorough understanding of the synthesis of these building blocks, their impact on physicochemical properties, and their role in modulating biological pathways is crucial for the successful design and development of the next generation of therapeutics. This guide has provided a foundational overview of these key aspects, offering valuable insights and practical protocols for researchers in the field.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. synthical.com [synthical.com]
- 6. tsijournals.com [tsijournals.com]
- 7. afit.edu [afit.edu]
- 8. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Methodological & Application
Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol from 2-fluoro-5-(trifluoromethyl)benzoic acid
Application Notes and Protocols for the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2-fluoro-5-(trifluoromethyl)benzoic acid. The primary method detailed is the reduction of the carboxylic acid using borane-tetrahydrofuran complex (BH3-THF), a highly efficient and selective reagent for this transformation. An alternative method employing Lithium Aluminium Hydride (LiAlH4) is also discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive resource for the preparation of this important fluorinated building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to molecules containing this moiety. The selective reduction of the corresponding benzoic acid is a critical step in accessing this valuable synthon. This document outlines a reliable and high-yielding protocol for this conversion.
Reaction Scheme
The overall transformation involves the reduction of the carboxylic acid functional group to a primary alcohol.
Caption: General reaction scheme for the reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid.
Reagent Selection and Comparison
Two primary reducing agents are commonly employed for the reduction of carboxylic acids to primary alcohols: Borane-Tetrahydrofuran complex (BH3-THF) and Lithium Aluminium Hydride (LiAlH4). A comparison of these reagents for the target synthesis is presented below.
| Feature | Borane-Tetrahydrofuran (BH3-THF) | Lithium Aluminium Hydride (LiAlH4) |
| Selectivity | High for carboxylic acids | Reduces a wider range of functional groups |
| Reactivity | Moderately reactive, easily controlled | Highly reactive, can be difficult to control |
| Safety | Safer to handle, reacts slowly with water | Highly pyrophoric, reacts violently with water |
| Work-up | Generally straightforward acidic work-up | Requires careful quenching and work-up |
| Solvent | Tetrahydrofuran (THF) | Ethereal solvents (e.g., THF, Diethyl ether) |
| Expected Yield * | High (approx. 85%)[1] | Generally high |
*Note: The expected yield for the BH3-THF reduction is based on the reported yield for the analogous reduction of 2-chloro-5-(trifluoromethyl)benzoic acid.[1]
Experimental Protocols
Recommended Protocol: Reduction with Borane-Tetrahydrofuran (BH3-THF)
This protocol is adapted from a reliable procedure for the reduction of the structurally similar 2-chloro-5-(trifluoromethyl)benzoic acid, which affords a high yield of the corresponding benzyl alcohol.[1]
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Thermometer
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 5 L three-neck flask equipped with a thermometer, mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, add 2-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq, e.g., 100 g, 0.48 mol) and anhydrous tetrahydrofuran (1 L).
-
Cooling: Cool the stirred solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (2.0 eq, e.g., 960 mL, 0.96 mol) dropwise to the reaction mixture, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 1.5 hours.
-
Quenching: After the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully add 6 M HCl dropwise until gas evolution ceases.
-
Extraction: Add 1 L of water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 1 L).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain a white solid.
Expected Yield: Based on the reduction of the chloro-analogue, a yield of approximately 85% is expected.[1]
Workflow Diagram:
Caption: Experimental workflow for the BH3-THF reduction.
Alternative Protocol: Reduction with Lithium Aluminium Hydride (LiAlH4)
Safety Precaution: Lithium Aluminium Hydride reacts violently with water and is pyrophoric. This procedure must be carried out by trained personnel in a fume hood with appropriate personal protective equipment. All glassware must be thoroughly dried before use.
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzoic acid
-
Lithium Aluminium Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Ethyl acetate
-
10% Sulfuric Acid (H2SO4)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried three-neck flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a suspension of LiAlH4 (1.5-2.0 eq) in anhydrous THF.
-
Addition of Starting Material: Dissolve 2-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH4 in grams. A granular precipitate should form.
-
Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrates and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Workflow Diagram:
Caption: Experimental workflow for the LiAlH4 reduction.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C8H6F4O |
| Molecular Weight | 194.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported, expected to be a low-melting solid or oil |
| Boiling Point | Not reported |
Analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry should be used to confirm the structure of the synthesized compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reducing agent | Use a slight excess of the reducing agent. |
| Low reaction temperature or time | Increase the reaction time or temperature. | |
| Poor quality of reagents | Use freshly opened or properly stored anhydrous solvents and reagents. | |
| Low yield | Product loss during work-up | Ensure proper pH adjustment during quenching and perform multiple extractions. |
| Side reactions | Maintain a low temperature during the addition of the reducing agent. | |
| Difficult purification | Presence of boron or aluminum salts | Ensure the quenching and work-up procedures are followed meticulously to precipitate the inorganic byproducts effectively. |
Conclusion
The reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid to this compound can be efficiently achieved using borane-tetrahydrofuran complex, offering high yields and a straightforward work-up procedure. While Lithium Aluminium Hydride is also an effective reagent, the use of BH3-THF is recommended due to its superior safety profile. The provided protocols and application notes serve as a comprehensive guide for the successful synthesis of this important fluorinated intermediate.
References
Application Notes and Protocols for the Reduction of 2-Fluoro-5-(trifluoromethyl)benzoic Acid to [2-Fluoro-5-(trifluoromethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and agrochemical industries. 2-Fluoro-5-(trifluoromethyl)benzoic acid is a valuable starting material, and its corresponding alcohol, [2-fluoro-5-(trifluoromethyl)phenyl]methanol, is an important building block for the synthesis of more complex molecules. The presence of the fluorine and trifluoromethyl groups can significantly influence the biological activity, metabolic stability, and physicochemical properties of the final products.
This document provides detailed application notes and protocols for the reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid to [2-fluoro-5-(trifluoromethyl)phenyl]methanol using two common and effective reducing agents: Lithium Aluminum Hydride (LAH) and Borane Tetrahydrofuran Complex (BH₃·THF).
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented in the table below.
| Property | 2-Fluoro-5-(trifluoromethyl)benzoic acid | [2-Fluoro-5-(trifluoromethyl)phenyl]methanol |
| Molecular Formula | C₈H₄F₄O₂ | C₈H₆F₄O |
| Molecular Weight | 208.11 g/mol | 194.13 g/mol |
| Appearance | Solid | Solid |
| Melting Point | 100-103 °C[1] | Not available |
| Boiling Point | Not available | 187.8 °C at 760 mmHg[2][3] |
| CAS Number | 115029-23-7[1] | 207974-09-2[2][3][4][5] |
Reduction Protocols
Two primary methods for the reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid are detailed below. Each method has its own advantages, considerations, and safety precautions.
Method 1: Reduction using Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[6][7][8] The reaction is typically fast and high-yielding but requires strict anhydrous conditions and careful handling due to its high reactivity with water and protic solvents.
Reaction Pathway
References
Application Notes and Protocols for the Oxidation of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol to 2-Fluoro-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of the primary alcohol, 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, to the corresponding aldehyde, 2-Fluoro-5-(trifluoromethyl)benzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The presence of electron-withdrawing fluoro and trifluoromethyl groups on the aromatic ring necessitates the use of mild and selective oxidation methods to avoid side reactions and ensure high yields.
Two robust and widely used methods are presented: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation. Both protocols are known for their high efficiency, functional group tolerance, and applicability to sensitive substrates.
Key Oxidation Protocols
Two primary methods have been selected for this transformation based on their reliability and compatibility with electron-deficient benzylic alcohols.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to selectively oxidize primary alcohols to aldehydes under mild, neutral conditions.[1][2] This method is characterized by short reaction times, high yields, and a simple work-up procedure.[2][3]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Experimental Protocol:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add Dess-Martin Periodinane (1.1 - 1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution. Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Fluoro-5-(trifluoromethyl)benzaldehyde.
Quantitative Data Summary (DMP Oxidation)
| Parameter | Value |
| Reactant | This compound |
| Oxidant | Dess-Martin Periodinane (DMP) |
| Stoichiometry (Alcohol:DMP) | 1 : 1.1-1.5 |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | >90% |
Protocol 2: Swern Oxidation
The Swern oxidation is another mild and highly efficient method for converting primary alcohols to aldehydes.[4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by quenching with a hindered base like triethylamine.[5][6] This method is particularly useful for sensitive substrates due to its low reaction temperature.[6]
Materials:
-
This compound
-
Oxalyl chloride or Trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Three-neck round-bottom flask equipped with a thermometer and dropping funnels
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Standard glassware for extraction and purification
-
Rotary evaporator
Experimental Protocol:
-
In a three-neck round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.2 - 1.5 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.0 - 2.5 equiv) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature below -65 °C. Stir the mixture for 15-30 minutes.
-
Add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (4.0 - 5.0 equiv) dropwise to the reaction mixture. A thick white precipitate will form.
-
After stirring for 15-20 minutes at -78 °C, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 2-Fluoro-5-(trifluoromethyl)benzaldehyde.
Quantitative Data Summary (Swern Oxidation)
| Parameter | Value |
| Reactant | This compound |
| Oxidant System | DMSO, Oxalyl Chloride, Triethylamine |
| Stoichiometry (Alcohol:Oxalyl Chloride:DMSO:Base) | 1 : 1.2-1.5 : 2.0-2.5 : 4.0-5.0 |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85-95% |
Visualized Experimental Workflows
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Etherification Reactions Using 2-Fluoro-5-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the etherification of 2-fluoro-5-(trifluoromethyl)benzyl alcohol, a key building block in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the benzyl moiety influences its reactivity, necessitating carefully optimized reaction conditions. This document outlines two primary, reliable methods for the synthesis of ethers from this alcohol: the Williamson ether synthesis and the Mitsunobu reaction.
Introduction
This compound is a valuable reagent in medicinal chemistry due to the unique properties conferred by its fluorine substituents. The ether derivatives of this alcohol are explored for their potential as biologically active compounds. The ether linkage provides a stable connection to other molecular fragments, and the fluorinated benzyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
This document provides detailed experimental procedures for the two most common and effective methods for synthesizing ethers from this compound:
-
Williamson Ether Synthesis: A versatile and widely used method involving the reaction of an alkoxide with a primary alkyl halide. In this context, this compound is first converted to its corresponding bromide, which then serves as the electrophile.
-
Mitsunobu Reaction: A powerful method for forming ethers from alcohols and acidic nucleophiles (like phenols) under mild, redox-neutral conditions. This method directly utilizes the alcohol without prior conversion to a halide.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and general method for the preparation of unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide.[1][2] For the etherification of this compound, a two-step process is typically employed:
-
Conversion of the alcohol to the corresponding 2-fluoro-5-(trifluoromethyl)benzyl bromide.
-
Reaction of the resulting benzyl bromide with a desired alcohol or phenol in the presence of a base.
Preparation of 2-Fluoro-5-(trifluoromethyl)benzyl Bromide
A common method for converting benzyl alcohols to benzyl bromides is through the use of phosphorus tribromide (PBr₃).
Experimental Protocol:
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane, phosphorus tribromide (0.4 - 0.5 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. Upon completion, the reaction is carefully quenched with water or ice, and the product is extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-fluoro-5-(trifluoromethyl)benzyl bromide, which can be purified by distillation or chromatography.
Etherification using 2-Fluoro-5-(trifluoromethyl)benzyl Bromide
Once the benzyl bromide is obtained, it can be reacted with a variety of alcohols or phenols to yield the desired ether.
Experimental Protocol:
To a solution of the desired alcohol or phenol (1.0 - 1.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) or sodium hydride (NaH, 1.2 eq) is added. The mixture is stirred at room temperature for 30-60 minutes to form the corresponding alkoxide or phenoxide. 2-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) is then added, and the reaction mixture is heated to 50-80 °C for 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Table 1: Williamson Ether Synthesis Reaction Parameters
| Electrophile | Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoro-5-(trifluoromethyl)benzyl chloride* | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2-Fluoro-5-(trifluoromethyl)benzyl bromide | Phenol | NaH | DMF | 60 | 6 | ~80-90 (expected) |
| 2-Fluoro-5-(trifluoromethyl)benzyl bromide | Ethanol | NaH | THF | RT - 50 | 4-8 | ~75-85 (expected) |
*Note: Data for the chloride is from a patent example and is expected to be similar for the bromide. Yields for other entries are estimated based on typical Williamson ether syntheses.
Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of primary and secondary alcohols to a variety of functional groups, including ethers, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] This reaction is particularly useful for the etherification of phenols under mild conditions and proceeds with inversion of configuration at the alcohol's stereocenter, if applicable.
Experimental Protocol:
To a solution of this compound (1.0 eq), the desired phenol (1.0 - 1.2 eq), and triphenylphosphine (1.2 - 1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane at 0 °C, is added DEAD or DIAD (1.2 - 1.5 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the desired ether from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.
Table 2: Mitsunobu Reaction Parameters
| Alcohol | Nucleophile (Example) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phenol | PPh₃, DEAD | THF | 0 to RT | 12-24 | ~70-85 (expected) |
| This compound | 4-Nitrophenol | PPh₃, DIAD | THF | 0 to RT | 12-24 | ~75-90 (expected) |
*Note: Yields are estimated based on typical Mitsunobu reactions.
Diagrams
Caption: Williamson Ether Synthesis Workflow.
Caption: Mitsunobu Reaction Pathway.
Applications in Drug Development
The ether derivatives of this compound are of significant interest in drug discovery. The fluorinated benzyl moiety can serve as a metabolically stable alternative to other benzyl groups and can participate in favorable interactions with biological targets. These ethers have been incorporated into a variety of molecular scaffolds to modulate their pharmacological properties, including their use as intermediates in the synthesis of inhibitors for enzymes such as cholesterol ester transfer protein.[3] The protocols described herein provide a reliable foundation for the synthesis and exploration of these and other novel ether-containing compounds for therapeutic applications.
References
Application Notes and Protocols: The Mitsunobu Reaction with 2-Fluoro-5-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and powerful tool in modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, and nitrogen-containing moieties.[1][2][3][4] This reaction proceeds under mild conditions with a high degree of stereochemical control, typically resulting in the inversion of configuration at the alcohol's stereocenter.[1] These characteristics make it particularly valuable in the synthesis of complex molecules, such as natural products and pharmaceuticals.[5]
This document provides detailed application notes and protocols for the use of 2-fluoro-5-(trifluoromethyl)benzyl alcohol as a substrate in the Mitsunobu reaction. This particular benzyl alcohol is of significant interest in medicinal chemistry due to the presence of both fluorine and a trifluoromethyl group. These moieties can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.
Reaction Principle
The Mitsunobu reaction involves the activation of an alcohol with a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] The resulting alkoxyphosphonium salt is a highly reactive intermediate that is susceptible to nucleophilic attack by a suitable pronucleophile (a compound with an acidic proton, pKa typically ≤ 15).[4][6] The reaction generally proceeds via an SN2 mechanism, leading to the inversion of stereochemistry if the alcohol is chiral.[1]
Applications in Drug Development
The introduction of the 2-fluoro-5-(trifluoromethyl)benzyl group into a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. Fluorine and trifluoromethyl groups are known to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulate Acidity/Basicity: The electron-withdrawing nature of these groups can alter the pKa of nearby functionalities, affecting drug-receptor interactions.
-
Improve Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.
The Mitsunobu reaction provides a reliable method for incorporating this valuable structural motif into drug candidates.
Experimental Protocols
General Considerations
-
The Mitsunobu reaction is sensitive to moisture. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are crucial for optimal results.
-
The order of addition of reagents can be critical. Typically, the alcohol, nucleophile, and triphenylphosphine are dissolved in the solvent before the dropwise addition of the azodicarboxylate at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.[2][6]
Representative Protocol for Esterification
This protocol describes the reaction of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF (approximately 0.1–0.5 M concentration with respect to the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Quantitative Data
The following table summarizes representative reaction conditions and expected yields for Mitsunobu reactions involving benzyl alcohols with similar electronic properties to this compound. Due to the electron-withdrawing nature of the fluoro and trifluoromethyl groups, reaction times may be longer, or slightly more forcing conditions may be required compared to electron-rich benzyl alcohols.
| Alcohol Substrate | Nucleophile | Phosphine (eq.) | Azodicarboxylate (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Nitrobenzyl alcohol | Benzoic Acid | PPh₃ (1.5) | DEAD (1.5) | THF | 0 to RT | 12 | 85-95 |
| 4-Fluorobenzyl alcohol | Phenol | PPh₃ (1.2) | DIAD (1.2) | Toluene | RT | 8 | ~90 |
| Benzyl alcohol | Phthalimide | PPh₃ (1.5) | DEAD (1.5) | THF | 0 to RT | 6 | 80-90 |
| This compound | Carboxylic Acid | PPh₃ (1.5) | DIAD (1.5) | THF | 0 to RT | 12-24 | Est. 75-90 |
| This compound | Phenol | PPh₃ (1.5) | DIAD (1.5) | THF | 0 to RT | 12-24 | Est. 70-85 |
| This compound | Phthalimide | PPh₃ (1.5) | DIAD (1.5) | THF | 0 to RT | 12-24 | Est. 70-85 |
Estimated yields are based on typical outcomes for electron-deficient benzyl alcohols in Mitsunobu reactions. Actual yields may vary depending on the specific nucleophile and reaction conditions.
Mandatory Visualizations
Caption: General experimental workflow for the Mitsunobu reaction.
Caption: Simplified mechanism of the Mitsunobu reaction.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Derivatization of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol for Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful tool is widely employed in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and related structural motifs. The derivatization of benzyl alcohols to participate in this reaction is of significant interest for the synthesis of diarylmethanes, which are prevalent in many biologically active compounds.
This document provides detailed protocols for the derivatization of 2-fluoro-5-(trifluoromethyl)benzyl alcohol, a substrate bearing electron-withdrawing groups, to render it suitable for Suzuki-Miyaura coupling. Two primary strategies are presented: the conversion of the benzyl alcohol to a more reactive benzyl bromide and the transformation into a benzylboronic acid pinacol ester (Bpin). The choice of method may depend on the specific coupling partner and desired reaction conditions.
Reaction Pathways
Two effective pathways for the derivatization and subsequent Suzuki-Miyaura coupling of this compound are outlined below.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl bromide
This protocol describes the conversion of the starting alcohol to the corresponding benzyl bromide, a reactive electrophile for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Add carbon tetrabromide (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.5 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-fluoro-5-(trifluoromethyl)benzyl bromide.
Protocol 2: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzylboronic acid pinacol ester
This protocol details the conversion of the benzyl alcohol into its corresponding boronic acid pinacol ester, a versatile nucleophilic partner in Suzuki-Miyaura coupling. This method is adapted from procedures for the borylation of benzyl halides.[1][2]
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzyl bromide (from Protocol 1)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
-
(4-MeOC₆H₄)₃P (Tris(4-methoxyphenyl)phosphine)
-
Potassium acetate (KOAc), anhydrous
-
Toluene, anhydrous and degassed
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
To an oven-dried Schlenk flask, add 2-fluoro-5-(trifluoromethyl)benzyl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and anhydrous potassium acetate (1.5 equiv).
-
In a separate flask, prepare the catalyst by dissolving Pd(dba)₂ (3 mol%) and (4-MeOC₆H₄)₃P (6 mol%) in anhydrous, degassed toluene.
-
Evacuate and backfill the Schlenk flask with an inert atmosphere (argon or nitrogen) three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired benzylboronic acid pinacol ester.
Protocol 3: Suzuki-Miyaura Cross-Coupling of Derivatized 2-Fluoro-5-(trifluoromethyl)benzyl Precursors
This general protocol can be adapted for coupling either the benzyl bromide (from Protocol 1) with an arylboronic acid or the benzylboronic acid pinacol ester (from Protocol 2) with an aryl halide.
Materials:
-
Derivatized benzyl precursor (bromide or boronic ester) (1.0 equiv)
-
Arylboronic acid or Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (if using a two-phase system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the derivatized benzyl precursor (1.0 equiv), the aryl coupling partner (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired diarylmethane product.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura couplings of various substituted benzyl derivatives, providing an indication of the expected efficiency of these reactions.
| Entry | Benzyl Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Methoxybenzyl chloride | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 95 |
| 2 | Benzyl bromide | 4-Formylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 88[3] |
| 3 | 4-Chlorobenzyl bromide | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 92[3] |
| 4 | 2-Naphthylmethyl alcohol | Phenylboronic acid | Ni(dppp)Cl₂ | - | - | 91[4] |
| 5 | Benzyl alcohol | Phenylboronic acid | Pd(PPh₃)₄ | - | Dioxane | 85[3] |
| 6 | 4-CF₃-benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 85[3] |
Note: Yields are for the isolated product. Reaction conditions may vary.
Conclusion
The derivatization of this compound into either a benzyl bromide or a benzylboronic acid pinacol ester provides effective precursors for Suzuki-Miyaura cross-coupling reactions. The choice of derivatization strategy will depend on the specific synthetic route and the nature of the coupling partner. The provided protocols offer a robust starting point for researchers in the field of drug discovery and organic synthesis to access a wide range of novel diarylmethane structures. The presence of electron-withdrawing groups on the benzyl moiety may necessitate careful optimization of reaction conditions to achieve high yields.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Protecting Group Strategies for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for 2-fluoro-5-(trifluoromethyl)benzyl alcohol. The presence of electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring influences the reactivity of the benzylic alcohol, necessitating careful consideration of protection and deprotection conditions. This guide offers a comparative analysis of common protecting groups, detailed experimental procedures, and a decision-making framework to assist in the strategic planning of complex organic syntheses.
Introduction to Protecting Group Strategies
In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy to prevent undesired side reactions. For alcohols, protection is typically achieved by converting the hydroxyl group into a less reactive ether or ester derivative. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that are compatible with other functional groups in the molecule. The concept of orthogonal protection is paramount, allowing for the selective removal of one protecting group in the presence of others, which is essential for the synthesis of complex molecules.[1][2][3][4]
For this compound, the electron-deficient nature of the aromatic ring can impact the lability of certain protecting groups. This document will focus on three common and versatile classes of protecting groups: silyl ethers, benzyl ethers, and esters.
Comparative Analysis of Protecting Groups
The choice of a suitable protecting group depends on the specific reaction conditions that the protected molecule will need to endure in subsequent synthetic steps. The following tables summarize the stability of common protecting groups under various conditions.
Table 1: Stability of Protecting Groups for this compound
| Protecting Group | Strong Acid | Strong Base | Oxidizing Agents | Reducing Agents (Catalytic Hydrogenation) | Nucleophiles | Fluoride Ions |
| Silyl Ethers | ||||||
| TBS (tert-butyldimethylsilyl) | Labile[5][6] | Stable | Stable | Stable | Stable | Labile [5][7][8] |
| TIPS (triisopropylsilyl) | More Stable than TBS[6] | Stable | Stable | Stable | Stable | Labile [9] |
| TBDPS (tert-butyldiphenylsilyl) | More Stable than TBS[6] | Stable | Stable | Stable | Stable | Labile [8] |
| Benzyl Ethers | ||||||
| Bn (benzyl) | Stable (except very strong acid)[10] | Stable | Labile (e.g., DDQ, oxoammonium salts)[6][11][12][13] | Labile [1][14][15][16] | Stable | Stable |
| PMB (p-methoxybenzyl) | Labile | Stable | Labile (DDQ, CAN)[1] | Labile | Stable | Stable |
| Esters | ||||||
| Ac (acetyl) | Labile[17] | Labile [18][19] | Stable | Stable | Labile | Stable |
| Bz (benzoyl) | Labile[2] | Labile [19][20] | Stable | Stable | Labile | Stable |
| Piv (pivaloyl) | More Stable than Ac/Bz | Labile | Stable | Stable | Labile | Stable |
Experimental Protocols
The following protocols provide detailed methodologies for the protection and deprotection of this compound.
Silyl Ether Protection and Deprotection
Silyl ethers are a versatile class of protecting groups for alcohols due to their ease of formation and their selective cleavage under mild conditions using fluoride ions.[6][21] The steric bulk of the substituents on the silicon atom influences the stability of the silyl ether.[6]
Table 2: Quantitative Data for Silyl Ether Protection and Deprotection
| Protecting Group | Reaction | Reagents and Conditions | Time | Yield |
| TBS | Protection | TBS-Cl, Imidazole, DMF, rt | 2-12 h | >90% |
| TBS | Deprotection | TBAF (1.1 eq), THF, 0 °C to rt | 30 min - 2 h | >90%[5][7][22] |
| TIPS | Protection | TIPS-Cl, Imidazole, DMF, rt | 4-16 h | >90%[9] |
| TIPS | Deprotection | TBAF (1.1 eq), THF, rt | 1-4 h | >85%[9] |
-
To a solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 equiv).
-
To this solution, add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) portionwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected alcohol.
-
Dissolve the TBS-protected this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature while monitoring by TLC.[7]
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Benzyl Ether Protection and Deprotection
Benzyl ethers are robust protecting groups that are stable to a wide range of reaction conditions, but can be readily cleaved by catalytic hydrogenolysis.[1][14][15][16] The electron-withdrawing groups on the target molecule may influence the rate of hydrogenolysis.
Table 3: Quantitative Data for Benzyl Ether Protection and Deprotection
| Protecting Group | Reaction | Reagents and Conditions | Time | Yield |
| Bn | Protection | NaH, BnBr, THF, 0 °C to rt | 4-12 h | >90% |
| Bn | Deprotection | H₂, 10% Pd/C, EtOH or EtOAc, rt, 1 atm | 2-8 h | >95%[23] |
-
To a stirred suspension of sodium hydride (NaH, 1.5 equiv, 60% dispersion in mineral oil) in anhydrous THF (0.5 M) at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (BnBr, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Dissolve the benzyl-protected this compound (1.0 equiv) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) (0.1 M).
-
To this solution, add 10% palladium on carbon (Pd/C, 10 mol % Pd).
-
Stir the suspension under an atmosphere of hydrogen (H₂, 1 atm, balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Ester Protection and Deprotection
Ester protecting groups are readily introduced and are typically removed by hydrolysis under basic or acidic conditions.[18][19][20][24] They are stable to catalytic hydrogenolysis, making them orthogonal to benzyl ether protecting groups.
Table 4: Quantitative Data for Ester Protection and Deprotection
| Protecting Group | Reaction | Reagents and Conditions | Time | Yield |
| Ac | Protection | Ac₂O, Pyridine, DCM, 0 °C to rt | 1-3 h | >95% |
| Ac | Deprotection | K₂CO₃, MeOH, H₂O, rt | 1-4 h | >90% |
| Bz | Protection | BzCl, Pyridine, DCM, 0 °C to rt | 2-6 h | >90% |
| Bz | Deprotection | LiOH, THF, H₂O, rt | 2-8 h | >90% |
-
To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M) and pyridine (2.0 equiv) at 0 °C, add acetic anhydride (Ac₂O, 1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Dissolve the acetate-protected this compound (1.0 equiv) in a mixture of methanol (MeOH) and water (e.g., 4:1 v/v, 0.2 M).
-
Add potassium carbonate (K₂CO₃, 2.0 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.
Visualization of Workflows and Strategies
Reaction Scheme for TBS Protection and Deprotection
Caption: TBS ether protection and deprotection workflow.
Orthogonal Protecting Group Strategy
Caption: Orthogonal deprotection of benzyl ether and acetate ester.
Decision Tree for Protecting Group Selection
Caption: Decision tree for selecting a protecting group.
Conclusion
The selection of an appropriate protecting group for this compound is a critical step in the design of a successful synthetic route. This guide provides a framework for making an informed decision based on the stability of different protecting groups and the specific requirements of the subsequent reaction steps. The detailed protocols and comparative data tables serve as a practical resource for researchers in the field of organic synthesis and drug development. Careful consideration of orthogonal strategies will enable the efficient and selective manipulation of functional groups in complex molecular architectures.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 11. Recent Advances in Silyl Protection of Alcohols | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Page loading... [guidechem.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. iiste.org [iiste.org]
- 18. scite.ai [scite.ai]
- 19. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. A new method for the deprotection of benzyl ethers or the selective protection of alcohols | Semantic Scholar [semanticscholar.org]
Application Notes: 2-Fluoro-5-(trifluoromethyl)benzyl Alcohol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)benzyl alcohol is a valuable building block in the synthesis of pharmaceutical intermediates. The presence of both a fluorine atom and a trifluoromethyl group on the benzyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are often sought after in drug design to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This document provides an overview of its application, focusing on a key synthetic transformation and providing a detailed experimental protocol.
While direct synthetic applications of this compound in publicly available literature are limited, its utility can be strongly inferred from the established reactivity of its close analog, 2-Chloro-5-(trifluoromethyl)benzyl alcohol. This analog serves as a crucial intermediate in the synthesis of cholesterol ester transfer protein (CETP) inhibitors, a class of drugs investigated for the treatment of dyslipidemia.[1] The substitution of a chloro group with a fluoro group is a common strategy in medicinal chemistry to modulate a compound's properties, suggesting that this compound is a viable and potentially advantageous alternative for the synthesis of similar pharmaceutical targets.
Key Reaction: Suzuki Coupling for Biaryl Intermediate Synthesis
A primary application for this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form biaryl structures. These motifs are prevalent in a wide range of biologically active molecules. The benzyl alcohol moiety can be carried through the coupling reaction and then further functionalized.
The following workflow illustrates the general process of utilizing this compound in a Suzuki coupling reaction to generate a biaryl methanol intermediate.
Experimental Protocols
The following protocol is adapted from the synthesis of a biaryl intermediate using the analogous 2-Chloro-5-(trifluoromethyl)benzyl alcohol and is expected to be directly applicable to the fluoro-analog with minor modifications.[1]
Synthesis of a 4'-Fluoro-2'-methoxy-5'-isopropyl-4-(trifluoromethyl)-1,1'-biphenyl-2-yl)methanol Intermediate
This protocol details the coupling of a benzyl alcohol derivative with an arylboronic acid. For the application of this compound, it would first need to be converted to a suitable coupling partner, such as a benzyl bromide or triflate.
Table 1: Reactants and Stoichiometry
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 2-Chloro-5-(trifluoromethyl)benzyl alcohol* | 210.58 | 1.66 | 7.88 | 1.0 |
| 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | 212.03 | 2.00 | 9.43 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 731.73 | 0.110 | 0.15 | 0.019 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.00 | 21.7 | 2.75 |
| Tetrahydrofuran (THF) | - | 10 mL | - | - |
| Water | - | 10 mL | - | - |
Note: This protocol uses the chloro-analog. For this compound (MW: 194.13), an equivalent molar amount would be used after conversion to a suitable halide or triflate.
Procedure:
-
To a reaction flask, add potassium carbonate (3.0 g, 21.7 mmol) and dissolve it in water (10 mL).
-
Cool the solution to 20°C.
-
Add 2-Chloro-5-(trifluoromethyl)benzyl alcohol (1.66 g, 7.88 mmol) and 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid (2.0 g, 9.43 mmol).
-
Rinse the flask walls with tetrahydrofuran (10 mL).
-
Bubble nitrogen gas through the mixture for 20 minutes to degas.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (110 mg, 0.15 mmol).
-
Stir the two-phase system vigorously at 40°C for 32 hours.
-
After cooling the mixture to room temperature, add water (15 mL) and petroleum ether (15 mL).
-
Separate the aqueous phase.
-
Wash the organic phase with water (2 x 20 mL).
-
Filter the organic phase through a silica gel column.
-
Evaporate the solvent to obtain an oily liquid.
-
Recrystallize the product from petroleum ether to yield the final product.
Table 2: Expected Yield and Purity
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity |
| 4'-Fluoro-2'-methoxy-5'-isopropyl-4-(trifluoromethyl)-1,1'-biphenyl-2-yl)methanol | 3.39 | 2.7 | 80 | >95% |
Yields are based on the reaction with the chloro-analog and may vary for the fluoro-analog.[1]
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical progression from the starting material to a potential pharmaceutical intermediate.
Conclusion
This compound is a promising building block for the synthesis of complex pharmaceutical intermediates, particularly those containing a biaryl scaffold. The provided protocol, based on a closely related analog, offers a solid starting point for researchers to incorporate this valuable synthon into their drug discovery and development programs. The unique substitution pattern of this benzyl alcohol derivative warrants further exploration for the generation of novel chemical entities with potentially improved therapeutic properties.
References
Application of 2-Fluoro-5-(trifluoromethyl)benzyl Alcohol in Agrochemical Synthesis: Application Notes and Protocols
Disclaimer: Publicly available scientific literature and patent databases contain limited direct applications of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol in the synthesis of commercialized agrochemicals. However, the unique properties conferred by the fluorine and trifluoromethyl substituents make it a potentially valuable building block. This document provides application notes and protocols based on the well-established use of structurally similar fluorinated benzyl alcohols in agrochemical synthesis, particularly in the development of pyrethroid insecticides and other active ingredients. The methodologies presented are representative of the synthetic routes where this compound could be employed.
Introduction
Fluorinated organic compounds play a crucial role in modern agrochemical discovery. The introduction of fluorine atoms and trifluoromethyl groups into a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity, leading to more potent and effective pesticides. Substituted benzyl alcohols are key intermediates, particularly in the synthesis of the alcohol moiety of pyrethroid insecticides. While direct applications of this compound are not widely documented, its structural analogues, such as 4-(trifluoromethyl)benzyl alcohol and 2-Chloro-5-(trifluoromethyl)benzyl alcohol, are extensively used. This document outlines the potential applications and synthetic protocols for this compound based on these established uses.
Potential Applications in Agrochemical Synthesis
Based on the known applications of similar fluorinated benzyl alcohols, this compound is a promising candidate for the synthesis of various agrochemicals, including:
-
Pyrethroid Insecticides: As the alcohol component in the ester linkage of pyrethroids. The specific substitution pattern of this compound could lead to novel pyrethroids with unique insecticidal spectra and improved properties.
-
Fungicides and Herbicides: As a synthetic intermediate for more complex molecules. The benzyl group can be incorporated into various heterocyclic and aromatic systems that form the core of many fungicides and herbicides.
The workflow for evaluating a novel building block like this compound in agrochemical discovery is outlined below.
Caption: Workflow for agrochemical discovery using a novel building block.
Synthesis of Agrochemicals: Representative Protocols
The most probable application of this compound is in the synthesis of pyrethroid insecticides via esterification with a suitable carboxylic acid, such as chrysanthemic acid or a derivative thereof.
General Synthesis of a Pyrethroid Ester
The following diagram illustrates the general synthetic pathway for a pyrethroid ester.
Caption: General synthesis of a pyrethroid ester.
Experimental Protocol: Esterification of this compound with Chrysanthemoyl Chloride
This protocol is a representative procedure for the synthesis of a pyrethroid ester.
Materials:
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This compound
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Chrysanthemoyl chloride (or other suitable pyrethroid acid chloride)
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Anhydrous toluene (or Dichloromethane)
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Pyridine (or triethylamine)
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene (10 mL per gram of alcohol).
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Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.
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Addition of Acid Chloride: Dissolve chrysanthemoyl chloride (1.1 eq) in anhydrous toluene (5 mL per gram of acid chloride) and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.
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Work-up:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrethroid ester.
Quantitative Data from Analogous Syntheses
The following tables summarize reaction yields and biological activity data for agrochemicals synthesized from benzyl alcohol derivatives that are structurally similar to this compound. This data provides an indication of the expected outcomes when using the target compound in similar synthetic routes.
Table 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol and a Derivative [1]
| Starting Material | Product | Reagents and Conditions | Yield |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | Borane-tetrahydrofuran complex, THF, reflux | 85% |
| 2-Chloro-5-(trifluoromethyl)benzyl alcohol | 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol | 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, THF/H₂O, 40°C | 80% |
Table 2: Application of Benzyl Alcohol Derivatives in Agrochemical Formulations
| Active Ingredient Class | Example Benzyl Moiety Mentioned in Patents | Application Rate (g/ha) | Reference |
| Pyrazole Carboxamide Fungicide | N-cyclopropyl-N-[substituted-benzyl] | - | [2] |
| Herbicidal Formulation | N/A (General formulation with benzyl alcohol as a component) | 2 - 150 | European Patent EP 3994989 A1 |
Conclusion
While direct, documented applications of this compound in agrochemical synthesis are scarce in public literature, its structural features strongly suggest its potential as a valuable intermediate. Based on the established use of analogous fluorinated benzyl alcohols, its primary application would likely be in the synthesis of novel pyrethroid insecticides. The provided protocols offer a starting point for the investigation of this compound in an agrochemical research and development setting. Further synthetic exploration and biological screening are necessary to fully elucidate its potential and define its role in the development of new crop protection agents.
References
Application Notes and Protocols for the Quantification of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol of increasing interest in the pharmaceutical and agrochemical industries due to its unique chemical properties imparted by the fluorine and trifluoromethyl substituents. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed protocols for the quantification of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). These methods are designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
Principle
This method utilizes reversed-phase HPLC to separate this compound from potential impurities and formulation excipients. The analyte is quantified using an external standard calibration curve based on the peak area at a specific UV wavelength.
Experimental Protocol
1. Apparatus and Reagents
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HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid). A common starting gradient is 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (based on the UV absorbance of the aromatic ring)
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For a pharmaceutical formulation (e.g., an injectable solution), accurately dilute a known volume of the formulation with the mobile phase to achieve a theoretical concentration of this compound within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Gas Chromatography (GC) Method
Principle
This method is suitable for the quantification of this compound due to its volatility. The compound is separated from other volatile components on a capillary GC column and detected by a Flame Ionization Detector (FID). Quantification is achieved using an external standard calibration.
Experimental Protocol
1. Apparatus and Reagents
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
This compound reference standard
-
Methanol (GC grade)
-
Helium or Nitrogen (high purity) as carrier gas
-
Hydrogen and compressed air for FID
-
Volumetric flasks, pipettes, and syringes
-
Autosampler vials
2. Chromatographic Conditions
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method using methanol as the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 5 µg/mL to 200 µg/mL.
-
Sample Preparation: For a pharmaceutical formulation, accurately dilute a known amount of the sample with methanol to bring the concentration of this compound into the calibration range.
Workflow for GC Analysis
Troubleshooting & Optimization
Technical Support Center: Optimizing the Reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid to (2-fluoro-5-(trifluoromethyl)phenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 2-fluoro-5-(trifluoromethyl)benzoic acid?
A1: The most common and effective methods for reducing 2-fluoro-5-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol are using strong hydride-donating agents. The two most frequently employed reagents are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), typically as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂). Catalytic hydrogenation is generally less effective for the direct reduction of carboxylic acids to alcohols under standard conditions and may require harsh conditions, which could lead to side reactions.
Q2: Are the fluorine and trifluoromethyl groups stable during the reduction?
A2: Generally, the aromatic fluorine and trifluoromethyl groups are stable under the standard conditions used for reduction with LiAlH₄ and borane. The trifluoromethyl group is particularly robust due to the strength of the C-F bonds. However, prolonged reaction times, excessive temperatures, or the use of overly harsh reagents could potentially lead to side reactions such as defluorination. It is crucial to carefully control the reaction conditions to maintain the integrity of these functional groups.
Q3: Which reducing agent is more suitable for this transformation, LiAlH₄ or Borane?
A3: Both LiAlH₄ and borane are capable of effectively reducing 2-fluoro-5-(trifluoromethyl)benzoic acid.
-
Lithium Aluminum Hydride (LiAlH₄) is a very powerful and non-selective reducing agent. It will readily reduce the carboxylic acid. However, it is highly reactive with protic solvents, including water, and requires strict anhydrous conditions.
-
Borane (BH₃) is a more chemoselective reducing agent. It is particularly effective for the reduction of carboxylic acids in the presence of other reducible functional groups like esters. Borane complexes, such as BH₃·THF, are generally considered milder than LiAlH₄.
The choice of reagent may depend on the presence of other functional groups in the molecule and the desired level of reactivity. For a straightforward reduction of this specific benzoic acid, both are suitable, but borane might offer a better safety and selectivity profile.
Q4: Can I use Sodium Borohydride (NaBH₄) for this reduction?
A4: No, sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids to alcohols. Using NaBH₄ will likely result in no reaction or very low conversion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Reducing Agent: LiAlH₄ or Borane reagent has degraded due to exposure to moisture. 2. Insufficient Amount of Reducing Agent: Carboxylic acids require at least one equivalent of hydride for deprotonation and subsequent reduction. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | 1. Use a fresh, unopened container of the reducing agent or titrate a sample to determine its activity. 2. Use a molar excess of the reducing agent (typically 1.5 to 3 equivalents). 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. For borane reductions, gentle heating (e.g., 40-50 °C) can be beneficial. |
| Incomplete Reaction | 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility of Starting Material: The benzoic acid may not be fully dissolved in the reaction solvent. | 1. Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed. 2. Use a co-solvent to improve solubility. Ensure the starting material is fully dissolved before adding the reducing agent. |
| Formation of Byproducts | 1. Defluorination: Loss of the fluorine atom from the aromatic ring due to harsh reaction conditions. 2. Reduction of Trifluoromethyl Group: Although less common, very harsh conditions could potentially affect the CF₃ group. 3. Formation of Aldehyde: The reduction may stall at the aldehyde intermediate if insufficient reducing agent is used or if the workup is not performed correctly. | 1. Maintain a lower reaction temperature and use the minimum necessary reaction time. Consider using a milder reducing agent like borane. 2. Avoid excessive heating and prolonged reaction times. 3. Ensure an adequate excess of the reducing agent is used. The aldehyde is more reactive than the starting carboxylic acid and should be immediately reduced to the alcohol. |
| Difficult Product Isolation | 1. Formation of Emulsions during Workup: This can make phase separation challenging. 2. Product is Water-Soluble: The resulting alcohol may have some solubility in the aqueous phase. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
Data Presentation
Table 1: Comparison of Common Reduction Methods for 2-fluoro-5-(trifluoromethyl)benzoic acid
| Reducing Agent | Typical Solvent | Typical Temperature | Typical Reaction Time | Pros | Cons | Estimated Yield |
| LiAlH₄ | Anhydrous THF, Diethyl Ether | 0 °C to room temperature | 1 - 4 hours | High reactivity, fast reaction | Highly reactive with water, requires strict anhydrous conditions, less selective | > 90% |
| BH₃·THF or BH₃·SMe₂ | Anhydrous THF | 0 °C to 50 °C | 2 - 12 hours | High chemoselectivity for carboxylic acids, milder than LiAlH₄ | BH₃·SMe₂ has an unpleasant odor, can be slower than LiAlH₄ | > 85% |
Experimental Protocols
Protocol 1: Reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
2-fluoro-5-(trifluoromethyl)benzoic acid
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Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous THF in the dropping funnel.
-
Add the solution of the benzoic acid dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
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Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-fluoro-5-(trifluoromethyl)phenyl)methanol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid using Borane-Tetrahydrofuran Complex (BH₃·THF)
Materials:
-
2-fluoro-5-(trifluoromethyl)benzoic acid
-
Borane-Tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 2-fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the BH₃·THF solution (2-3 equivalents) dropwise via a dropping funnel.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. If the reaction is slow, it can be gently heated to 40-50 °C and monitored.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane (caution: gas evolution).
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Stir for 30 minutes, then remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel if necessary.
Visualization
Caption: Experimental workflow for the reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid.
Caption: Troubleshooting decision tree for the reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid.
Common side reactions in the synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursors for the synthesis of this compound are 2-Fluoro-5-(trifluoromethyl)benzaldehyde or 2-Fluoro-5-(trifluoromethyl)benzoic acid. The choice of starting material will dictate the necessary reducing agent and reaction conditions.
Q2: Which reducing agents are suitable for this synthesis?
A2: For the reduction of 2-Fluoro-5-(trifluoromethyl)benzaldehyde, a mild reducing agent like sodium borohydride (NaBH₄) is often sufficient. For the reduction of 2-Fluoro-5-(trifluoromethyl)benzoic acid, a stronger reducing agent such as a borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) is typically required.
Q3: What is a critical side reaction to be aware of when synthesizing fluorinated benzyl alcohols?
A3: A significant side reaction to be mindful of is defluorination, particularly when using strong reducing agents like lithium aluminum hydride (LiAlH₄) with fluorinated benzoic acids. This can lead to the formation of byproducts lacking the fluorine substituent.
Q4: Can positional isomers be a problem in the synthesis of this compound?
A4: Yes, the presence of positional isomers in the final product can be an issue. This often stems from impurities in the starting materials or potential rearrangements during the synthesis, although the latter is less common in simple reductions. For instance, in the synthesis of a similar compound, 2-chloro-5-(trifluoromethylthio)benzyl alcohol, the crude product was found to contain a significant percentage of a positional isomer.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - If reducing the aldehyde: Increase the molar excess of the reducing agent (e.g., NaBH₄). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material. - If reducing the carboxylic acid: Ensure the reducing agent (e.g., BH₃·THF) is fresh and added slowly at the correct temperature to maintain its reactivity. A higher reaction temperature or longer reaction time may be necessary, but this should be balanced against the risk of side reactions. |
| Degradation of Product | During acidic workup, prolonged exposure to strong acids can sometimes lead to degradation or side reactions. Neutralize the reaction mixture promptly after the reduction is complete. |
| Loss during Extraction | This compound has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Problem 2: Presence of Impurities in the Final Product
| Observed Impurity | Possible Cause | Suggested Solution |
| Unreacted Starting Material | Incomplete reduction. | See "Incomplete Reaction" under Problem 1 . |
| Defluorinated Byproduct | Use of a harsh reducing agent (e.g., LiAlH₄). | Opt for a milder reducing agent like a borane-tetrahydrofuran complex (BH₃·THF) for the carboxylic acid reduction, or use sodium borohydride (NaBH₄) if starting from the aldehyde. |
| Positional Isomers | Impure starting material. | Analyze the purity of the starting 2-Fluoro-5-(trifluoromethyl)benzoic acid or benzaldehyde by GC or NMR before starting the reaction. Purification of the starting material may be necessary. |
| Over-reduction to 2-Fluoro-5-(trifluoromethyl)toluene | This is less common for benzyl alcohol synthesis but can occur with very strong reducing agents and harsh conditions. | Use a less reactive hydride source or milder reaction conditions (e.g., lower temperature). |
Experimental Protocols
Method A: Reduction of 2-Fluoro-5-(trifluoromethyl)benzaldehyde with Sodium Borohydride
This protocol is adapted from the synthesis of a similar trifluoromethyl benzyl alcohol.
Experimental Workflow:
Caption: Workflow for the reduction of 2-Fluoro-5-(trifluoromethyl)benzaldehyde.
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add water.
-
Cool the flask to 5-10°C in an ice bath.
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Add sodium borohydride (NaBH₄) portion-wise while stirring.
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After the NaBH₄ has dissolved, add 2-Fluoro-5-(trifluoromethyl)benzaldehyde dropwise, maintaining the temperature between 25-30°C.
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After the addition is complete, raise the temperature to 50°C and stir for 1 hour.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
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Cool the reaction mixture and extract with a suitable organic solvent, such as methyl tert-butyl ether (MTBE), twice.
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Combine the organic layers and wash with saturated sodium chloride solution (brine).
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Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or distillation if necessary.
Method B: Reduction of 2-Fluoro-5-(trifluoromethyl)benzoic Acid with Borane-Tetrahydrofuran Complex
This protocol is based on the synthesis of the analogous 2-chloro-5-(trifluoromethyl)benzyl alcohol.[1]
Experimental Workflow:
Caption: Workflow for the reduction of 2-Fluoro-5-(trifluoromethyl)benzoic acid.
Procedure:
-
In a three-neck flask equipped with a thermometer, mechanical stirrer, and under a nitrogen atmosphere, dissolve 2-Fluoro-5-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF).[1]
-
Cool the solution to 0°C in an ice bath.[1]
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Slowly add the borane-tetrahydrofuran complex (BH₃·THF) dropwise.[1]
-
After the addition, heat the mixture to reflux for 1.5 hours.[1]
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and slowly add 6N HCl to quench the excess borane until gas evolution ceases.[1]
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Add water and extract the product with ethyl acetate (2x).[1]
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Combine the organic phases, dry with anhydrous magnesium sulfate, and evaporate the solvent to yield the product.[1]
Data Presentation
The following table summarizes typical yields for analogous reactions, which can serve as a benchmark for the synthesis of this compound.
| Starting Material | Reducing Agent | Product | Reported Yield | Reference |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | BH₃·THF | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | 85% | [1] |
| 2-(Trifluoromethyl)benzaldehyde | NaBH₄ | 2-(Trifluoromethyl)benzyl alcohol | 85% | Chinese Patent CN106588673A |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for troubleshooting common issues in the synthesis.
Caption: A logical diagram for troubleshooting the synthesis of this compound.
References
Technical Support Center: Purification of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Recrystallization yields an oil instead of crystals.
| Question | Answer |
| Why is my compound "oiling out" during recrystallization instead of forming solid crystals? | "Oiling out" can occur if the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is supersaturated to a great extent. Impurities can also sometimes inhibit crystal formation. |
| What steps can I take to resolve this? | 1. Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution or adding a seed crystal of the pure compound. 2. Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals. 3. Re-dissolve and add more solvent: If the solution is too concentrated, the compound may precipitate too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly. 4. Change the solvent system: Consider using a solvent with a lower boiling point or a mixed solvent system. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] |
Issue 2: Poor separation of impurities during column chromatography.
| Question | Answer |
| My collected fractions from column chromatography are still impure. What could be the cause? | Poor separation can result from several factors, including the use of an inappropriate solvent system (eluent), overloading the column with the crude sample, improper column packing, or the impurities having very similar polarity to the desired compound.[3] |
| How can I improve the separation? | 1. Optimize the eluent system: Use thin-layer chromatography (TLC) to test different solvent systems and find one that gives good separation between your compound and the impurities (a significant difference in Rf values). A common starting point for benzyl alcohol derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[3][4] 2. Reduce the amount of sample loaded: Overloading the column leads to broad bands that overlap. Use a smaller amount of crude material relative to the amount of stationary phase. 3. Ensure proper column packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the stationary phase (e.g., silica gel) is packed uniformly. 4. Use a different stationary phase: If the impurities have very similar polarity, consider using a different stationary phase with different separation properties, such as alumina or a reverse-phase silica gel. |
Issue 3: Product decomposition during distillation.
| Question | Answer |
| I suspect my compound is decomposing during distillation, leading to a low yield and discolored distillate. Why is this happening? | Benzyl alcohols can be susceptible to decomposition at high temperatures, especially if acidic or basic impurities are present. Oxidation can also occur if the distillation is not performed under an inert atmosphere.[5] |
| What measures can I take to prevent decomposition? | 1. Use vacuum distillation: Distilling under reduced pressure lowers the boiling point of the compound, allowing for distillation at a lower temperature and reducing the risk of thermal decomposition. 2. Purify before distillation: If possible, perform a preliminary purification step, such as an aqueous wash to remove acidic or basic impurities, before distillation. 3. Use an inert atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for purification of this compound?
A1: For a solid sample, recrystallization is often a good first choice. If the compound is an oil or if recrystallization is ineffective, column chromatography is a versatile and widely used technique. For liquid samples that are thermally stable, vacuum distillation can be an efficient method for purification.
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[1][2] The solvent should also not react with the compound and should be easily removable from the purified crystals. It is also important that impurities are either completely soluble or insoluble in the chosen solvent at all temperatures.
Q3: What are some common solvent systems for column chromatography of fluorinated benzyl alcohols?
A3: A common stationary phase is silica gel. The mobile phase (eluent) is typically a mixture of a non-polar solvent and a moderately polar solvent. Good starting points for eluent systems that can be optimized using TLC include:
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Hexane/Ethyl Acetate mixtures (e.g., starting with 9:1 and gradually increasing the polarity)
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Petroleum Ether/Ethyl Acetate mixtures
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Dichloromethane/Hexane mixtures
Q4: Is this compound stable to heat?
Data Presentation
Table 1: Physical Properties of Structurally Related Benzyl Alcohols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₆F₄O | 194.13[6] | Not available | Not available |
| Benzyl alcohol | C₇H₈O | 108.14[5] | -15.2[5] | 205.3 @ 760 mmHg[5] |
| 2-Chloro-5-(trifluoromethyl)benzyl alcohol | C₈H₆ClF₃O | 210.58[7][8] | 59[7] | Not available |
| 2,5-bis(trifluoromethyl)benzyl alcohol | C₉H₆F₆O | Not available | 34-36[9] | 196.3 @ 760 mmHg[9] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general methodology for the recrystallization of this compound, assuming it is a solid at room temperature.
-
Solvent Selection: Test the solubility of a small amount of the crude compound in various solvents (e.g., hexane, toluene, ethyl acetate, isopropanol, and water) to find a suitable recrystallization solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the compound completely. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for the purification of this compound using column chromatography.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system that provides good separation of the target compound from impurities (aim for an Rf value of 0.2-0.4 for the desired compound).
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen non-polar solvent of the eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Vacuum Distillation
This protocol is for the purification of liquid this compound.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Sample Charging: Place the crude this compound into the distillation flask.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature. It is advisable to collect a forerun fraction, the main fraction, and a tail fraction.
-
Analysis: Analyze the main fraction for purity.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for "oiling out" in recrystallization.
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. magritek.com [magritek.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS: 207974-09-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. labproinc.com [labproinc.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Page loading... [guidechem.com]
Technical Support Center: Oxidation of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
Welcome to the technical support center for the selective oxidation of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 2-Fluoro-5-(trifluoromethyl)benzaldehyde, with a primary focus on preventing over-oxidation to the corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the oxidation of this compound challenging?
The primary challenge in oxidizing this compound is preventing over-oxidation to the carboxylic acid. The presence of strong electron-withdrawing groups (fluorine and trifluoromethyl) on the aromatic ring can influence the reactivity of the benzylic alcohol, sometimes making it more susceptible to over-oxidation under harsh reaction conditions. Therefore, selecting a mild and selective oxidizing agent and carefully controlling reaction parameters are crucial for obtaining the desired aldehyde in high yield.
Q2: What are the most common side products in this reaction?
The most common side product is 2-Fluoro-5-(trifluoromethyl)benzoic acid, which results from the over-oxidation of the intermediate aldehyde. Other potential side products can arise from the specific reagents used, such as Pummerer rearrangement products in Swern oxidations if the temperature is not properly controlled.[1]
Q3: Which oxidation methods are recommended for selectively producing the aldehyde?
For the selective oxidation of primary alcohols to aldehydes, especially for sensitive substrates, mild oxidation methods are highly recommended. The most suitable methods include:
-
Dess-Martin Periodinane (DMP) Oxidation: Known for its mild conditions (room temperature, neutral pH), high chemoselectivity, and broad functional group tolerance.[2]
-
Swern Oxidation: A very reliable and widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[1]
-
TEMPO-catalyzed Oxidations: These methods are environmentally friendly and highly selective. They use a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or oxygen.[3]
Troubleshooting Guide
Q4: I am observing the formation of the carboxylic acid by-product. What can I do to minimize it?
-
Re-evaluate your oxidizing agent: If you are using a strong oxidant (e.g., chromium-based reagents), switch to a milder one like Dess-Martin Periodinane or a TEMPO-based system.[4]
-
Control the reaction temperature: For exothermic reactions, ensure efficient cooling. For Swern oxidations, maintaining a temperature of -78 °C is critical to prevent side reactions and over-oxidation.[1]
-
Limit the amount of oxidant: Use a slight excess (typically 1.1-1.5 equivalents) of the oxidizing agent. A large excess can promote over-oxidation.
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the aldehyde. Quench the reaction as soon as the starting material is consumed.
Q5: My reaction is very slow or incomplete. How can I improve the conversion?
-
Check the quality of your reagents: Oxidizing agents like DMP can degrade if not stored properly. Ensure your DMSO for the Swern oxidation is anhydrous.
-
Increase the temperature (with caution): For DMP or TEMPO oxidations, a modest increase in temperature (e.g., from room temperature to 40 °C) might improve the rate. However, monitor for by-product formation. For Swern oxidation, temperature control is strict.[1]
-
Consider the solvent: Ensure your starting material is fully dissolved in the chosen solvent. For DMP oxidations, dichloromethane (DCM) or chloroform are common.[5]
-
Substrate Reactivity: Be aware that electron-withdrawing groups can sometimes slow down the rate of oxidation.[6][7] A longer reaction time might be necessary.
Q6: The workup procedure is complicated, or I am getting low isolated yields. Any suggestions?
-
Quenching: For DMP oxidations, quenching with a saturated solution of sodium thiosulfate can help remove excess iodine-containing species.[5]
-
By-product Removal: The byproducts of Swern oxidation are volatile and can often be removed under vacuum.[1]
-
Purification: Column chromatography on silica gel is a standard method for purifying the aldehyde from any unreacted alcohol and over-oxidized acid. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
Recommended Experimental Protocols
Below are detailed protocols for three recommended oxidation methods.
Dess-Martin Periodinane (DMP) Oxidation
This method is known for its mildness and high selectivity for aldehydes.[2][4]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Swern Oxidation
This is a highly reliable method but requires strict temperature control.[1][8]
Experimental Protocol:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2-0.5 M) at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C.
-
Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (TEA, 5.0 eq) dropwise, and stir the mixture for another 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Add water to quench the reaction and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
TEMPO-Catalyzed Oxidation with Bleach
This method is a greener alternative that is highly selective.[3]
Experimental Protocol:
-
To a vigorously stirred biphasic mixture of this compound (1.0 eq) in DCM (0.2 M) and a saturated aqueous solution of NaHCO₃, add potassium bromide (KBr, 0.1 eq) and TEMPO (0.01 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of sodium hypochlorite (NaOCl, household bleach, ~8.25%, 1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir vigorously at 0 °C and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with 1 M HCl, then with saturated aqueous Na₂S₂O₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Data Summary
| Parameter | Dess-Martin Periodinane (DMP) | Swern Oxidation | TEMPO/Bleach Oxidation |
| Oxidant | Dess-Martin Periodinane | DMSO/Oxalyl Chloride | TEMPO (catalyst), NaOCl |
| Equivalents of Oxidant | 1.1 - 1.5 | 1.5 - 2.0 (Oxalyl Chloride) | 1.2 (NaOCl) |
| Temperature | Room Temperature | -78 °C | 0 °C |
| Typical Reaction Time | 1 - 4 hours | 1 - 2 hours | 0.5 - 1.5 hours |
| Solvent | DCM, Chloroform | Anhydrous DCM | DCM/Water |
| Key Advantages | Mild, neutral conditions | High yields, reliable | Green, selective, catalytic |
| Key Disadvantages | Cost, atom economy | Cryogenic temps, odor | Biphasic, vigorous stirring |
| Typical Yields | >90% | >90% | >90% |
Visualized Workflows
Caption: General experimental workflow for the selective oxidation of an alcohol to an aldehyde.
Caption: Decision tree for troubleshooting the over-oxidation of benzyl alcohol.
References
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. TEMPO [organic-chemistry.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
Technical Support Center: Optimizing Etherification Reactions with 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for etherification reactions involving 2-Fluoro-5-(trifluoromethyl)benzyl alcohol. Given the electron-withdrawing nature of the fluoro and trifluoromethyl groups, this substrate presents unique challenges compared to electron-rich benzyl alcohols.
Frequently Asked Questions (FAQs)
Q1: Why are etherification reactions with this compound often low-yielding?
A1: The presence of two strong electron-withdrawing groups (fluorine and trifluoromethyl) on the benzene ring deactivates the benzylic position. This deactivation reduces the nucleophilicity of the alcohol and destabilizes any potential carbocation intermediate that may form during the reaction, making substitution reactions like etherification more challenging and often resulting in lower yields.[1][2]
Q2: What are the most common methods for the etherification of this alcohol?
A2: The most common methods are the Williamson ether synthesis, the Mitsunobu reaction, and acid-catalyzed etherification. Each method has its own set of advantages and challenges when applied to electron-deficient substrates.
Q3: What are the typical side reactions observed in these etherification reactions?
A3: Common side reactions include the formation of symmetric ethers (self-etherification), elimination products (alkenes) especially with secondary or tertiary alkyl halides in Williamson synthesis, and oxidation of the benzyl alcohol to the corresponding aldehyde.[3] In Mitsunobu reactions, side products derived from the azodicarboxylate can sometimes be difficult to separate.
Q4: How can I purify the resulting fluorinated ether product?
A4: Purification is typically achieved through column chromatography on silica gel.[4] The choice of eluent system will depend on the polarity of the specific ether synthesized. Often, a gradient of ethyl acetate in hexanes is effective. For highly fluorinated compounds, specialized fluorinated chromatography phases can also be utilized for improved separation.[4][5]
Troubleshooting Guide
Low yield is a common issue when working with this compound. This guide provides a systematic approach to troubleshoot and optimize your reaction.
Low Yield Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in etherification reactions.
Data Presentation: Comparison of Etherification Methods
Due to the challenging nature of this compound, direct comparative studies are limited in the literature. The following table summarizes typical conditions and expected yield ranges for different etherification methods based on data for structurally similar electron-deficient benzyl alcohols.
| Method | Typical Reagents | Solvent | Temperature | Typical Yield Range (%) | Key Considerations |
| Williamson Ether Synthesis | NaH or KH, Alkyl Halide/Tosylate | DMF, THF, or DMSO | 25-100°C | 30-70% | Requires strictly anhydrous conditions. Risk of elimination with secondary/tertiary halides.[1][5] |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD, R-OH | THF or Toluene | 0-25°C | 40-80% | Good for sterically hindered alcohols and provides inversion of stereochemistry. By-product removal can be challenging.[6][7] |
| Acid-Catalyzed Etherification | H₂SO₄, TsOH, or Lewis Acid (e.g., FeCl₃) | Toluene or Dichloromethane | 25-120°C | 20-60% | Prone to self-etherification and may not be suitable for acid-sensitive substrates. Higher temperatures are often required for deactivated substrates.[2][8] |
| Phase-Transfer Catalysis | Alkyl Halide, aq. NaOH, TBAB | Dichloromethane/Water | 25-80°C | 50-90% | Can be a high-yielding alternative, especially for electron-deficient substrates.[9] |
Experimental Protocols
The following are detailed experimental protocols adapted for the etherification of this compound.
Protocol 1: Williamson Ether Synthesis
This protocol describes the synthesis of a benzyl ether using sodium hydride and an alkyl halide.
Caption: Workflow for the Williamson ether synthesis.
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar) at 0°C, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.[2][9]
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the alkoxide.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Mitsunobu Reaction
This protocol is suitable for coupling this compound with a phenolic or another alcoholic nucleophile.
Caption: Workflow for the Mitsunobu reaction.
Procedure:
-
To a solution of this compound (1.0 eq.), the desired alcohol or phenol nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.[3][6]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Protocol 3: Acid-Catalyzed Self-Etherification
This protocol describes the formation of the symmetrical bis(2-fluoro-5-(trifluoromethyl)benzyl) ether. A similar procedure for the self-etherification of 2-trifluoromethyl benzyl alcohol has been reported to give a moderate yield (56%) at 120°C.[2][8]
Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as propylene carbonate or toluene, add a catalytic amount of a Lewis acid like iron(III) chloride hexahydrate (FeCl₃·6H₂O, 5 mol%).[2][8]
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. wiserpub.com [wiserpub.com]
- 2. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. bia.si [bia.si]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Halogenation of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the halogenation of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol. Detailed experimental protocols and comparative data tables are included to assist researchers, scientists, and drug development professionals in their synthetic efforts.
Troubleshooting Guide
This section addresses common issues encountered during the chlorination and bromination of this compound.
Issue 1: Low or No Conversion of the Starting Material
-
Question: My reaction shows a low yield of the halogenated product, with a significant amount of unreacted this compound remaining. What are the possible causes and solutions?
-
Answer: Low conversion can stem from several factors, particularly the deactivating effect of the electron-withdrawing fluoro and trifluoromethyl groups on the benzyl alcohol. These groups can hinder the formation of the benzylic carbocation or radical intermediate.
-
Insufficient Reagent: Ensure the halogenating agent is used in a sufficient molar excess. For chlorination with thionyl chloride (SOCl₂), a common protocol uses at least 1.2 equivalents. For bromination with phosphorus tribromide (PBr₃), approximately 0.4 equivalents (as it delivers three bromide ions) is a typical starting point.
-
Inadequate Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. For SOCl₂ chlorination, refluxing in a suitable solvent is common. For radical bromination with N-Bromosuccinimide (NBS), initiation with light or a radical initiator at elevated temperatures is necessary.[1][2]
-
Catalyst Inactivity (for SOCl₂ chlorination): If using a catalytic amount of dimethylformamide (DMF) with SOCl₂, ensure the DMF is anhydrous. Moisture can quench the Vilsmeier reagent, which is the active chlorinating species.
-
Poor Radical Initiation (for NBS bromination): For reactions involving NBS, ensure efficient radical initiation. This can be achieved through photochemical activation (e.g., using a household compact fluorescent lamp) or by adding a radical initiator like AIBN or benzoyl peroxide.[1]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction mixture. What are the likely side products and how can I minimize them?
-
Answer: The primary side products in the halogenation of benzyl alcohols are often ethers and products of aromatic ring halogenation.
-
Dibenzyl Ether Formation: This is a common side reaction, especially under acidic conditions or at high temperatures. It can be minimized by ensuring a rapid conversion of the alcohol to the halide. Using a slight excess of the halogenating agent can help.
-
Aromatic Ring Halogenation: The electron-rich aromatic ring can compete with the benzylic position for the halogen, particularly in bromination. Using N-bromosuccinimide (NBS) for bromination is highly recommended as it provides a low, steady concentration of bromine, which favors benzylic halogenation over electrophilic aromatic substitution.[2]
-
Oxidation to Benzaldehyde: Over-oxidation of the benzyl alcohol to the corresponding aldehyde can occur, especially with certain reagents or in the presence of air. Ensuring an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.
-
Issue 3: Difficult Purification of the Halogenated Product
-
Question: I am struggling to purify my 2-Fluoro-5-(trifluoromethyl)benzyl halide from the reaction mixture. What purification strategies are recommended?
-
Answer: Purification can be challenging due to the similar polarities of the starting material and the product.
-
Aqueous Workup: After the reaction, a careful aqueous workup is crucial. Quenching the reaction with saturated sodium bicarbonate (NaHCO₃) solution will neutralize any remaining acidic reagents and byproducts.[3]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) is recommended to separate the product from unreacted starting material and non-polar side products.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which is a better halogenating agent for chlorination: thionyl chloride (SOCl₂) or 2,4,6-trichloro-1,3,5-triazine (TCT)?
A1: Both reagents can be effective. Thionyl chloride is a very common and cost-effective reagent, often used with a catalytic amount of DMF.[3] TCT offers the advantage of reacting under neutral conditions, which can be beneficial if your molecule contains acid-sensitive functional groups. The reaction with TCT is also often rapid, with high yields.[5]
Q2: For bromination, should I use N-Bromosuccinimide (NBS) or Phosphorus Tribromide (PBr₃)?
A2: NBS is generally preferred for benzylic brominations as it minimizes the risk of electrophilic aromatic substitution, a common side reaction with elemental bromine or PBr₃.[2] PBr₃ is also a viable option and can be effective for converting benzyl alcohols to benzyl bromides. A protocol for a similar substrate, o-trifluoromethylbenzyl alcohol, using PBr₃ has been reported.[6]
Q3: How do the fluoro and trifluoromethyl substituents affect the halogenation reaction?
A3: Both the ortho-fluoro and meta-trifluoromethyl groups are electron-withdrawing. This has two main effects:
-
Deactivation of the Benzylic Position: The electron-withdrawing nature of these groups can destabilize the transition state for halogenation, whether it proceeds through a carbocation or a radical intermediate. This can make the reaction slower and require more forcing conditions (e.g., higher temperature, longer reaction time).
-
Deactivation of the Aromatic Ring: These substituents also deactivate the aromatic ring towards electrophilic substitution. This can be an advantage, as it reduces the likelihood of undesired aromatic halogenation as a side reaction.
Q4: My halogenated product appears to be unstable. How should I store it?
A4: Benzyl halides can be lachrymatory and are often sensitive to moisture and light. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator).
Experimental Protocols
Protocol 1: Chlorination of this compound using Thionyl Chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).[3]
-
Protocol 2: Bromination of this compound using Phosphorus Tribromide
-
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous toluene
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add a solution of phosphorus tribromide (approximately 0.4 eq) in anhydrous toluene dropwise to the alcohol solution at 20-30 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Distill the toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Adjust the pH of the aqueous layer to ~8.0 with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic phases, wash with water and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-Fluoro-5-(trifluoromethyl)benzyl bromide.
-
Purify by column chromatography or vacuum distillation as needed.[6]
-
Data Presentation
Table 1: Reaction Conditions for Halogenation of Benzyl Alcohols
| Substrate | Halogenating Agent | Solvent | Temperature | Time | Yield | Reference |
| Benzyl Alcohol (general) | SOCl₂ / cat. DMF | Dichloromethane | 0 °C to RT | 1 h | - | [3] |
| o-Trifluoromethylbenzyl alcohol | PBr₃ | Toluene | 20-30 °C | 2 h | - | [6] |
| 2,4,5-Trifluorobenzyl alcohol | Halogenating agent | Organic Solvent/Water | - | - | - | [7] |
| This compound | SOCl₂ / cat. DMF | Dichloromethane | 0 °C to RT | TBD | TBD | |
| This compound | PBr₃ | Toluene | 20-30 °C | TBD | TBD |
TBD: To Be Determined by experimentation.
Visualizations
References
- 1. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 6. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 7. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
Stability of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol under acidic/basic conditions
This technical support center provides guidance on the stability of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under acidic conditions?
A1: The stability of this compound in acidic media is highly dependent on the strength of the acid, temperature, and reaction time.
-
Weakly Acidic Conditions: The compound is expected to be generally stable in weakly acidic environments (e.g., acetic acid, buffered solutions).
-
Strongly Acidic Conditions: In the presence of strong acids (e.g., HCl, H₂SO₄, TFA), the hydroxyl group can be protonated, forming a good leaving group (water). This can lead to the formation of a benzylic carbocation. However, the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups on the aromatic ring are expected to destabilize the formation of this carbocation. Consequently, reactions proceeding through an SN1 mechanism, such as conversion to the corresponding benzyl halide, may be slower compared to unsubstituted benzyl alcohol.[1] One study noted that a benzyl alcohol with a 4-trifluoromethyl substituent was unreactive in an etherification reaction that likely proceeds through a carbocation intermediate.[2] A synthesis of a related compound involved a workup with 6N HCl, suggesting at least short-term stability to strong acid at low temperatures.[3]
Q2: What is the stability of this compound under basic conditions?
A2: this compound is generally considered stable under a wide range of basic conditions.
-
Weak and Strong Bases: The alcohol functionality is not prone to degradation by common bases (e.g., NaOH, KOH, K₂CO₃, triethylamine). The electron-withdrawing substituents increase the acidity of the hydroxyl proton, facilitating its deprotonation to form an alkoxide. This alkoxide is generally stable and can be used in nucleophilic reactions. A synthetic procedure for a related compound utilizes potassium carbonate in an aqueous solution, indicating good stability under these mild basic conditions.[3]
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway to consider is oxidation.
-
Oxidation: Like many benzyl alcohols, this compound can be oxidized to the corresponding aldehyde (2-Fluoro-5-(trifluoromethyl)benzaldehyde) and further to the carboxylic acid (2-Fluoro-5-(trifluoromethyl)benzoic acid). This oxidation can occur upon prolonged exposure to air or in the presence of oxidizing agents.[4][5][6] The rate of oxidation will be influenced by factors such as temperature, light, and the presence of catalysts.
Q4: Can the fluorine or trifluoromethyl groups be displaced under acidic or basic conditions?
A4: The carbon-fluorine bonds in both the fluoro and trifluoromethyl groups are very strong and are not susceptible to cleavage under typical acidic or basic conditions used in routine organic synthesis.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Suggestions |
| Incomplete reaction when using the alcohol as a nucleophile under basic conditions. | Insufficiently strong base to deprotonate the alcohol. | Use a stronger base (e.g., NaH) to ensure complete formation of the alkoxide. The electron-withdrawing groups make the alcohol more acidic than benzyl alcohol, but a sufficiently strong base is still necessary. |
| Low yield or no reaction in an acid-catalyzed reaction (e.g., etherification). | The electron-withdrawing fluoro and trifluoromethyl groups deactivate the benzene ring and destabilize the formation of a benzylic carbocation, which may be a key intermediate.[2] | Consider using a more forcing reaction condition (higher temperature, stronger acid), but be mindful of potential side reactions. Alternatively, a different synthetic route that does not rely on carbocation formation may be necessary. |
| Formation of an aldehyde or carboxylic acid impurity in the product. | Oxidation of the benzyl alcohol. | Use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air and high temperatures. If necessary, purify the final product by chromatography to remove the oxidized impurities. |
| Unexpected side product formation under strongly acidic conditions. | Potential for side reactions such as Friedel-Crafts type alkylation if other aromatic compounds are present. | If possible, use milder acidic conditions. Protect other sensitive functional groups in the molecule. Analyze the side products to understand the reaction pathway and optimize the conditions to minimize their formation. |
Stability Summary
| Condition | Reagent Examples | Expected Stability | Potential Reactions/Side Products |
| Weakly Acidic | Acetic acid, NH₄Cl | High | Generally stable. |
| Strongly Acidic | HCl, H₂SO₄, TFA | Moderate | Potential for slow conversion to benzyl halide or ether (if another alcohol is present). Rate is likely slower than for unsubstituted benzyl alcohol.[1][2] |
| Weakly Basic | K₂CO₃, NaHCO₃, Et₃N | High | Generally stable; will exist in equilibrium with its alkoxide. |
| Strongly Basic | NaOH, KOH, NaH | High | Forms the corresponding alkoxide, which is generally stable. |
| Oxidizing | Air, O₂, KMnO₄, CrO₃ | Low | Oxidation to the corresponding aldehyde and carboxylic acid.[4][5][6] |
| Reducing | NaBH₄, LiAlH₄ | High | The alcohol is generally stable, but the reagent may react with other functional groups. |
Experimental Protocols
Protocol 1: General Procedure for Testing Stability
This protocol can be adapted to test the stability of this compound in your specific reaction conditions.
-
Reaction Setup: In a clean vial, dissolve a known amount of this compound in the solvent to be used in your reaction.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., a long-chain alkane or an aromatic compound that does not react under the proposed conditions).
-
Stress Conditions: Add the acidic or basic reagent you plan to use.
-
Monitoring: Stir the reaction at the intended temperature and take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Quench the reaction in the aliquots (e.g., by neutralizing the acid or base) and extract the organic components. Analyze the samples by a suitable method (e.g., GC-MS, LC-MS, or NMR) to quantify the amount of remaining starting material relative to the internal standard.
Protocol 2: Example Synthesis - Esterification with Acetic Anhydride
This protocol illustrates a typical reaction where the stability of the alcohol is important.
-
Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Base: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (as solvent).
-
Acylating Agent: Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Decision workflow for experiments.
Caption: Potential degradation pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 6. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
This technical support guide provides troubleshooting advice and detailed protocols for the purification of commercial 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, a crucial intermediate for researchers in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most prevalent impurity is typically the unreacted starting material, 2-Fluoro-5-(trifluoromethyl)benzoic acid . This is due to the common synthetic route involving the reduction of the carboxylic acid to the alcohol. Other potential impurities can include residual solvents from the synthesis and workup, as well as byproducts from the reduction reaction.
Q2: How can I assess the purity of my this compound?
A2: Purity can be effectively assessed using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, the product, being less polar than the benzoic acid starting material, will have a higher Rf value.
Q3: My compound appears as an oil and is difficult to handle. Is this normal?
A3: While this compound is often described as a low-melting solid, it can exist as an oil or a waxy solid at room temperature, especially if impurities are present which can depress the melting point. Purification will often yield a more crystalline solid.
Q4: I am observing poor separation during column chromatography. What can I do?
A4: Poor separation can be due to several factors including the choice of eluent, column packing, and loading technique. Refer to the troubleshooting section below for detailed guidance on optimizing your chromatographic separation.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Product and Impurity Co-elute During Column Chromatography
Possible Cause: The solvent system (eluent) is not optimized, providing insufficient difference in the retention of the product and the primary impurity, 2-Fluoro-5-(trifluoromethyl)benzoic acid.
Solution:
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Adjust Eluent Polarity: The benzoic acid is significantly more polar than the benzyl alcohol. Start with a less polar eluent system and gradually increase the polarity. A gradient elution is highly recommended.
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Incorporate an Acidic Modifier: Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to your eluent system can help to suppress the ionization of the carboxylic acid impurity, leading to less tailing and potentially better separation. However, be mindful that this can affect the stability of acid-sensitive compounds.
-
Alternative Stationary Phase: While silica gel is standard, for persistent separation issues, consider using a different stationary phase such as alumina (neutral or basic).
Issue 2: The Compound Fails to Crystallize or "Oils Out" During Recrystallization
Possible Cause:
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Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, even at low temperatures.
-
Presence of Impurities: Significant amounts of impurities can inhibit crystal lattice formation.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an amorphous solid or oil instead of crystals.
Solution:
-
Solvent Screening: Experiment with different solvent systems. A good starting point is a non-polar solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot (e.g., hexane, heptane) or a solvent pair like ethyl acetate/hexane or dichloromethane/hexane.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.
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Seed Crystals: If a small amount of pure product is available, adding a "seed crystal" can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Pre-purification: If the material is highly impure, a preliminary purification by flash chromatography may be necessary before attempting recrystallization.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is effective for separating this compound from its less polar and more polar impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Crude this compound
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for developing the gradient is to find a solvent mixture (e.g., Ethyl Acetate/Hexane) that gives the product an Rf of ~0.3. The benzoic acid impurity should have a lower Rf.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. For better resolution, adsorb the crude product onto a small amount of silica gel ("dry loading") and apply the resulting powder to the top of the column.
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 5% Ethyl Acetate in Hexane) to elute any non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., to 10-20% Ethyl Acetate in Hexane).
-
Collect fractions and monitor by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This method is suitable for polishing the purity of the material after an initial purification or if the crude material is of relatively high purity.
Materials:
-
Crude or partially purified this compound
-
Hexane (or Heptane)
-
Ethyl Acetate
Procedure:
-
Dissolution: Place the crude alcohol in an Erlenmeyer flask. Add a minimal amount of a solvent in which the compound is soluble (e.g., ethyl acetate or dichloromethane) to dissolve the solid.
-
Addition of Anti-Solvent: While gently warming and stirring, slowly add a non-polar anti-solvent (e.g., hexane or heptane) until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the dissolving solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
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Crystallization: Once crystals begin to form, you can further encourage crystallization by placing the flask in an ice bath for 30 minutes.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table presents representative data for the purification of a commercial batch of this compound.
| Analyte | Purity Before Purification (Area %) | Purity After Flash Chromatography (Area %) | Purity After Recrystallization (Area %) |
| This compound | 92.5 | 98.9 | >99.5 |
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 6.8 | 0.5 | <0.1 |
| Other Impurities | 0.7 | 0.6 | 0.4 |
Visualizations
Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a successful and safe synthesis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. |
| Inactive reducing agent: The reducing agent (e.g., LiAlH₄, NaBH₄, or a borane complex) may have degraded due to improper storage or handling. | Use a fresh batch of the reducing agent. Ensure it is stored under anhydrous conditions and handled under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor quality starting material: Impurities in the 2-fluoro-5-(trifluoromethyl)benzoic acid or 2-fluoro-5-(trifluoromethyl)benzaldehyde can interfere with the reaction. | Verify the purity of the starting material by analytical techniques such as NMR or melting point analysis. Purify the starting material if necessary. | |
| Formation of Side Products | Over-reduction: In the case of reducing a benzoic acid derivative, the aromatic ring can be reduced under harsh conditions. | Use a milder reducing agent or less forcing reaction conditions (e.g., lower temperature). |
| Formation of impurities: The presence of water or other reactive impurities can lead to the formation of byproducts. | Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions. Use anhydrous solvents. | |
| Difficult Product Isolation/Purification | Emulsion formation during work-up: This can make phase separation difficult. | Add a saturated brine solution to help break the emulsion. |
| Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or an alternative purification method like distillation or recrystallization. | |
| Reaction Stalls | Inhibition of the reducing agent: Acidic protons from the carboxylic acid can react with and consume the reducing agent. | Use an excess of the reducing agent to ensure complete reduction.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two main synthetic strategies are the reduction of 2-fluoro-5-(trifluoromethyl)benzoic acid or the reduction of 2-fluoro-5-(trifluoromethyl)benzaldehyde. The choice of route often depends on the availability and cost of the starting materials.
Q2: Which reducing agent is most suitable for the large-scale synthesis?
A2: For the reduction of the carboxylic acid, borane complexes such as borane-tetrahydrofuran (BH₃·THF) are often preferred for large-scale operations as they are generally safer to handle than lithium aluminum hydride (LiAlH₄).[2] For the reduction of the aldehyde, sodium borohydride (NaBH₄) is a cost-effective and safe option.
Q3: What are the critical safety precautions to take during this synthesis?
A3: It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Reactions involving hydrides are highly exothermic and can release flammable hydrogen gas upon contact with water or protic solvents; therefore, they must be performed under anhydrous conditions and quenched carefully.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture can be taken periodically to check for the disappearance of the starting material and the appearance of the product.
Q5: What is the best method for purifying the final product on a large scale?
A5: For large-scale purification, vacuum distillation is often the most efficient method. If the product is a solid, recrystallization from a suitable solvent system is a viable option. Column chromatography can also be used, but may be less practical for very large quantities.
Experimental Protocols
Protocol 1: Reduction of 2-Fluoro-5-(trifluoromethyl)benzoic acid
This protocol is adapted from the synthesis of the analogous 2-Chloro-5-(trifluoromethyl)benzyl alcohol and is suitable for scaling up.[2]
Materials:
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2-Fluoro-5-(trifluoromethyl)benzoic acid
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Borane-tetrahydrofuran complex (BH₃·THF)
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Tetrahydrofuran (THF), anhydrous
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Hydrochloric acid (HCl), 6N
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Ethyl acetate
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Magnesium sulfate (MgSO₄), anhydrous
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Nitrogen gas (N₂)
Equipment:
-
Large three-neck round-bottom flask
-
Mechanical stirrer
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Thermometer
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Reflux condenser
-
Addition funnel
-
Ice bath
Procedure:
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Set up the three-neck flask with the mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere.
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Add 2-Fluoro-5-(trifluoromethyl)benzoic acid and anhydrous THF to the flask.
-
Cool the mixture to 0°C using an ice bath.
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Slowly add the borane-tetrahydrofuran complex dropwise via the addition funnel, maintaining the temperature at 0°C.
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After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5 hours.
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Cool the reaction mixture to room temperature.
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Slowly and carefully quench the reaction by adding 6N HCl until no more gas is evolved.
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Add water and extract the product with ethyl acetate.
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Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or recrystallization.
Quantitative Data (Example based on chloro-analogue): [2]
| Reactant | Molar Ratio | Quantity (for 0.45 mol scale) |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | 1 | 100 g |
| Borane-tetrahydrofuran complex | 2 | 900 mL (1M solution) |
| Tetrahydrofuran | - | 1 L |
| Yield | ~85% |
Protocol 2: Reduction of 2-Fluoro-5-(trifluoromethyl)benzaldehyde
This protocol provides an alternative route starting from the corresponding aldehyde.
Materials:
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2-Fluoro-5-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dichloromethane or Ethyl acetate
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-Fluoro-5-(trifluoromethyl)benzaldehyde in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in portions, keeping the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Managing Exothermic Reactions of 2-Fluoro-5-(trifluoromethyl)benzyl Alcohol
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Fluoro-5-(trifluoromethyl)benzyl alcohol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential thermal hazards associated with this compound?
Q2: What common reaction types involving this compound could be exothermic?
A2: Several common synthetic transformations involving benzyl alcohols have the potential to be exothermic. These include:
-
Oxidation: Conversion of the alcohol to the corresponding aldehyde or carboxylic acid using strong oxidizing agents.
-
Esterification: Particularly with highly reactive acyl chlorides or anhydrides.
-
Williamson Ether Synthesis: Reaction with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
-
Halogenation: Substitution of the hydroxyl group with a halogen, for example, using thionyl chloride or phosphorus halides.
-
Friedel-Crafts Alkylation: Using the alcohol as an alkylating agent in the presence of a Lewis acid.
It is crucial to assess the potential for exothermicity for any planned reaction.
Q3: My reaction is showing an unexpected temperature increase. What should I do?
A3: An unexpected temperature rise is a sign of a potential runaway reaction. Immediate and calm action is required. Follow the emergency shutdown procedure outlined in the experimental protocols section. The primary steps are to stop any further reagent addition, enhance cooling, and prepare to quench the reaction if the temperature continues to rise.
Q4: How can I prevent a runaway reaction when working with this compound?
A4: Proactive measures are key to preventing runaway reactions. These include:
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Thorough Literature Search: Review all available literature for the specific reaction or similar transformations to understand potential hazards.
-
Calorimetric Screening: When scaling up a reaction, perform differential scanning calorimetry (DSC) or reaction calorimetry to determine the heat of reaction and the onset temperature for any decomposition.
-
Controlled Addition: Add reagents slowly and monitor the temperature continuously. Use a syringe pump for accurate and controlled addition of highly reactive reagents.
-
Adequate Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryostat) that can handle the potential heat evolution.
-
Proper Stirring: Maintain good agitation to ensure uniform temperature distribution and prevent localized hotspots.
-
Inert Atmosphere: For reactions sensitive to air or moisture, maintain an inert atmosphere (e.g., nitrogen, argon) to prevent side reactions that could be exothermic.
Quantitative Data
Due to the absence of specific published calorimetric data for this compound, the following tables provide illustrative data based on typical values for similar aromatic alcohols. This data should be used for guidance only and must be confirmed by experimental analysis before performing any large-scale reactions.
Table 1: Illustrative Thermal Stability Data (DSC)
| Parameter | Illustrative Value | Significance |
| Onset of Decomposition (Tonset) | 180 - 220 °C | Temperature at which exothermic decomposition begins. Reactions should be kept well below this temperature. |
| Heat of Decomposition (ΔHd) | 100 - 300 J/g | A higher value indicates a more energetic decomposition. |
Table 2: Illustrative Reaction Calorimetry Data for a Hypothetical Esterification Reaction
| Parameter | Illustrative Value | Significance |
| Heat of Reaction (ΔHrxn) | -80 to -150 kJ/mol | Indicates the total heat evolved during the reaction. Essential for designing cooling capacity. |
| Maximum Heat Flow (qmax) | 10 - 50 W | The maximum rate of heat generation. Determines the required cooling power to maintain a stable temperature. |
| Adiabatic Temperature Rise (ΔTad) | 50 - 150 °C | The theoretical temperature increase if all cooling were to fail. A high value indicates a high risk of a runaway reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction to Assess Exothermicity
-
Setup: A well-ventilated fume hood is mandatory. The reaction is performed in a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet. A cooling bath (e.g., ice-water) should be readily available.
-
Initial Charge: Charge the reactor with this compound and the reaction solvent.
-
Inerting: Purge the reactor with nitrogen or argon.
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Cooling: Cool the reactor contents to the desired initial reaction temperature.
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Reagent Addition: Begin slow, dropwise addition of the second reagent via a syringe pump.
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Monitoring: Continuously monitor the internal temperature. A temperature increase of more than 5 °C above the bath temperature during addition indicates a significant exotherm.
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Control: If the temperature rises unexpectedly, immediately stop the addition and increase cooling.
-
Work-up: Once the reaction is complete (as determined by an appropriate analytical method like TLC or LC-MS), proceed with the planned work-up and purification.
Protocol 2: Emergency Shutdown and Quenching Procedure
-
Stop Reagent Addition: Immediately cease the addition of all reagents.
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Maximize Cooling: Lower the temperature of the cooling bath as much as possible. If using an ice bath, add more ice and salt.
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Alert Personnel: Inform colleagues and the lab supervisor of the situation.
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Prepare Quenching Agent: Have a pre-selected and appropriate quenching agent ready. The choice of quencher depends on the specific reaction chemistry. For example, a cold, inert solvent can be used for dilution and cooling. For reactions involving strong acids, a weak base like sodium bicarbonate solution may be appropriate. For reactions involving strong bases, a weak acid like acetic acid may be used.
-
Quench (if necessary): If the temperature continues to rise uncontrollably despite maximum cooling, slowly add the quenching agent to the reaction mixture with vigorous stirring. Be prepared for potential gas evolution.
-
Evacuate: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Visualizations
Caption: Workflow for Managing Potentially Exothermic Reactions.
Validation & Comparative
A Comparative Guide to the Synthesis and Reactivity of 2-Fluoro-5-(trifluoromethyl)benzyl Alcohol and 2-Chloro-5-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the choice of starting materials is a critical determinant of synthetic efficiency and the properties of the final product. Benzyl alcohols substituted with trifluoromethyl groups are valuable building blocks due to the unique electronic properties conferred by the -CF3 group, which can enhance metabolic stability and binding affinity of drug candidates. This guide provides an objective comparison of two such key intermediates: 2-Fluoro-5-(trifluoromethyl)benzyl alcohol and 2-Chloro-5-(trifluoromethyl)benzyl alcohol, focusing on their synthesis and anticipated reactivity in common synthetic transformations.
Introduction
The substitution of a halogen at the 2-position of the benzyl ring, ortho to the hydroxymethyl group, introduces significant electronic and steric effects that can modulate the reactivity of the alcohol and influence the properties of downstream products. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, while chlorine, with its larger atomic radius, introduces greater steric hindrance. This guide explores the practical implications of these differences in the context of organic synthesis.
Synthesis of the Benzyl Alcohols
The most common and efficient laboratory-scale synthesis of both this compound and 2-Chloro-5-(trifluoromethyl)benzyl alcohol involves the reduction of the corresponding benzoic acids. These precursors are commercially available.
A well-documented synthesis for 2-Chloro-5-(trifluoromethyl)benzyl alcohol reports a high yield using borane-tetrahydrofuran complex as the reducing agent.[1] A similar approach is readily applicable for the synthesis of its fluoro-analog.
Experimental Protocol: Reduction of Substituted Benzoic Acids
Materials:
-
2-Chloro-5-(trifluoromethyl)benzoic acid or 2-Fluoro-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (BH3·THF)
-
Tetrahydrofuran (THF), anhydrous
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4), anhydrous
-
Nitrogen gas (N2)
Procedure:
-
In a three-neck flask equipped with a thermometer, a mechanical stirrer, and a nitrogen inlet, add the substituted benzoic acid (1.0 eq) and anhydrous THF.
-
Stir the mixture under a nitrogen atmosphere in an ice bath at 0°C.
-
Slowly add the borane-tetrahydrofuran complex (2.0 eq) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and slowly add 6N HCl to quench the excess reagent until no further gas evolution is observed.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure benzyl alcohol.
Synthesis Data Comparison
| Starting Material | Product | Reducing Agent | Solvent | Yield |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | BH3·THF | THF | 85%[1] |
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | This compound | BH3·THF | THF | Not reported, but expected to be high |
Comparative Reactivity in Synthesis
The reactivity of the benzyl alcohol functionality is significantly influenced by the nature of the ortho-halogen substituent. These effects are most pronounced in reactions involving the hydroxyl group, such as etherification and esterification.
Etherification Reactions
Etherification of benzyl alcohols can proceed through either SN1 or SN2-type mechanisms, depending on the reaction conditions.
-
SN1-type Etherification: Acid-catalyzed etherification or reactions involving the formation of a benzyl cation intermediate are generally disfavored by the presence of electron-withdrawing groups. The strong inductive effect of both fluorine and chlorine at the ortho position destabilizes the formation of a benzyl cation, thereby slowing down the reaction rate. Due to fluorine's higher electronegativity, it is expected that this compound will be less reactive than its chloro-counterpart in SN1-type reactions.
-
SN2-type Etherification (Williamson Ether Synthesis): This reaction involves the conversion of the alcohol to its corresponding alkoxide, followed by reaction with an alkyl halide. The rate of this reaction is primarily dependent on the nucleophilicity of the alkoxide and the electrophilicity of the alkyl halide. The electron-withdrawing nature of the ortho-halogen will increase the acidity of the benzylic proton, facilitating the formation of the alkoxide. However, the steric bulk of the ortho-substituent can hinder the approach of the electrophile. Since chlorine is larger than fluorine, it is anticipated that the Williamson ether synthesis might proceed slightly faster with the fluoro-substituted benzyl alcohol due to reduced steric hindrance.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
This compound or 2-Chloro-5-(trifluoromethyl)benzyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of the benzyl alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography.
Esterification Reactions
Esterification of benzyl alcohols is typically carried out under acidic conditions (Fischer esterification) or by reaction with an acyl chloride or anhydride in the presence of a base.
-
Fischer Esterification: Similar to SN1-type etherification, the rate of acid-catalyzed esterification is influenced by the stability of the protonated alcohol intermediate. The electron-withdrawing ortho-halogens will decrease the basicity of the hydroxyl oxygen, making protonation less favorable and thus slowing down the reaction rate. The stronger inductive effect of fluorine suggests that this compound will be less reactive than the chloro-analog in Fischer esterification.
-
Acylation with Acyl Chlorides/Anhydrides: In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), the alcohol acts as a nucleophile attacking the carbonyl carbon of the acylating agent. The nucleophilicity of the alcohol is reduced by the electron-withdrawing substituents. Consequently, this compound is expected to be a weaker nucleophile and react slower than 2-Chloro-5-(trifluoromethyl)benzyl alcohol in these acylation reactions.
Experimental Protocol: Esterification with Acetyl Chloride
Materials:
-
This compound or 2-Chloro-5-(trifluoromethyl)benzyl alcohol
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
Procedure:
-
Dissolve the benzyl alcohol (1.0 eq) in dichloromethane and add pyridine (1.2 eq).
-
Cool the mixture to 0°C and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Visualization of Synthetic Pathways and Logical Relationships
Caption: Synthetic routes to the target benzyl alcohols.
Caption: Factors influencing the comparative reactivity.
Conclusion
Both this compound and 2-Chloro-5-(trifluoromethyl)benzyl alcohol are valuable synthetic intermediates. The choice between them will depend on the specific requirements of the synthetic route.
-
For Synthesis: Both compounds can be synthesized in high yield from their corresponding benzoic acids. The synthesis of the chloro-analog is well-documented with an 85% yield.
-
For Reactivity:
-
2-Chloro-5-(trifluoromethyl)benzyl alcohol is predicted to be more reactive in reactions where the benzyl alcohol acts as a nucleophile or in acid-catalyzed reactions, due to the less pronounced electron-withdrawing effect of chlorine compared to fluorine.
-
This compound may be favored in SN2 reactions where steric hindrance is a key factor, as the smaller size of the fluorine atom allows for easier access of the electrophile.
-
Researchers and drug development professionals should consider these factors when designing synthetic strategies to optimize reaction conditions and yields. The distinct electronic and steric profiles of these two building blocks offer a valuable tool for fine-tuning the properties of target molecules.
References
The Fluoro- Group's Impact on Benzylic Proton Acidity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. A key, yet nuanced, aspect of fluorine substitution is its effect on the acidity of neighboring protons. This guide provides a comparative analysis of the influence of the fluoro- group on the acidity of the benzylic proton in toluene derivatives, supported by experimental data.
Acidity of Benzylic Protons: A Quantitative Comparison
The acidity of a proton is quantified by its pKa value, with a lower pKa indicating a stronger acid. The effect of fluoro- substitution on the benzylic proton of toluene is not straightforward. While fluorine is a strongly electronegative atom, its influence on the acidity of the benzylic C-H bond is a subject of detailed study. The following table summarizes the experimentally determined pKa values in dimethyl sulfoxide (DMSO), a common solvent for such measurements.
| Compound | pKa in DMSO |
| Toluene | 42.0 |
| 4-Fluorotoluene | 42.5 |
| 3-Fluorotoluene | 41.5 |
| 2-Fluorotoluene | 42.2 |
Data sourced from the Bordwell pKa database in DMSO.
Contrary to the expectation that the electron-withdrawing nature of fluorine would increase the acidity (lower the pKa) of the benzylic proton, the experimental data in DMSO reveals a more complex trend. In the para- and ortho- positions, the fluoro- group slightly decreases the acidity of the benzylic proton compared to toluene. The meta-substituted isomer, however, shows a slight increase in acidity.
Understanding the Electronic Effects
The observed trend in acidity can be attributed to a combination of inductive and resonance effects, as well as potential through-space interactions. The fluoro- group exerts a strong electron-withdrawing inductive effect (-I effect), which is expected to stabilize the benzylic anion formed upon deprotonation, thereby increasing acidity. However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating resonance effect (+R effect). The interplay of these opposing effects, which varies with the substituent's position, governs the overall acidity.
Caption: Interplay of inductive and resonance effects of the fluoro- group on benzylic proton acidity.
Experimental Protocols: Determination of pKa in DMSO
The pKa values of weakly acidic hydrocarbons like toluene and its fluorinated derivatives are typically determined in non-aqueous solvents like dimethyl sulfoxide (DMSO) due to the requirement of very strong bases for deprotonation, which would react with protic solvents like water. A common and reliable method is spectrophotometric titration using a series of indicator acids with known pKa values.
Experimental Workflow for Spectrophotometric pKa Determination in DMSO
Caption: Workflow for determining the pKa of a weak acid in DMSO via spectrophotometry.
Detailed Methodologies:
A widely cited method for determining the pKa of weak carbon acids in DMSO was developed by Bordwell and coworkers.[1][2] The following is a generalized protocol based on their spectrophotometric equilibrium acidity measurements:
-
Solvent and Reagents:
-
Dimethyl Sulfoxide (DMSO): Purified by distillation under reduced pressure from calcium hydride and stored under a nitrogen atmosphere to ensure dryness.
-
Indicator Acids: A series of indicator acids with known pKa values in DMSO, covering a wide acidity range. These are typically intensely colored in their anionic form.
-
Base: A strong, non-nucleophilic base is required. A common choice is the dimsyl anion (the conjugate base of DMSO), prepared by reacting DMSO with potassium hydride or sodium hydride. The concentration of the base solution is determined by titration against a standard acid.
-
-
Equilibrium Measurements:
-
All manipulations are carried out under a nitrogen atmosphere to exclude moisture and carbon dioxide.
-
A solution of the unknown acid and a suitable indicator acid in DMSO is prepared in a quartz cuvette. The indicator is chosen such that the equilibrium constant for the proton transfer between the unknown acid and the indicator anion is not excessively large or small (ideally between 0.1 and 10).
-
Aliquots of the standardized base solution are added to the cuvette.
-
After each addition of base and attainment of equilibrium, the UV-Visible spectrum is recorded.
-
-
Data Analysis and pKa Calculation:
-
The ratio of the concentration of the deprotonated indicator to the protonated indicator ([Ind-]/[HInd]) is determined from the absorbance at the wavelength of maximum absorbance (λmax) of the indicator anion.
-
The equilibrium constant (Keq) for the reaction between the unknown acid (HA) and the indicator anion (Ind-) is calculated using the following equation: Keq = ([A-][HInd]) / ([HA][Ind-])
-
The pKa of the unknown acid is then calculated using the known pKa of the indicator acid: pKa(HA) = pKa(HInd) - log(Keq)
-
This meticulous experimental approach has provided a vast and reliable dataset of acidities in DMSO, which is invaluable for understanding structure-reactivity relationships in organic chemistry and for the rational design of new molecules in medicinal chemistry.
References
The Trifluoromethyl Group's Impact on Stereoselectivity: A Comparative Analysis of Benzyl Alcohols in Asymmetric Reactions
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, can significantly alter a molecule's steric and electronic properties, thereby influencing its reactivity and stereochemical outcome in asymmetric transformations. This guide provides a comparative analysis of trifluoromethylated benzyl alcohols and their derivatives against their non-fluorinated counterparts in various stereoselective reactions, supported by experimental data and detailed protocols.
The electron-withdrawing nature and steric bulk of the trifluoromethyl group play a decisive role in controlling the stereoselectivity of a reaction.[1][2] This is evident in reactions such as the enantioselective desymmetrization of trifluoromethylated tertiary benzhydrols and the stereoselective glycosylation using trifluoromethylated benzyl ether protecting groups.[1][3] This analysis will delve into specific examples, presenting quantitative data to highlight the influence of the CF3 group.
Comparative Performance in 1,2-Cis-Selective Glucosylation
A significant application demonstrating the impact of trifluoromethylated benzyl groups is in the stereoselective synthesis of 1,2-cis-glycosides. A study by an unspecified author provides a direct comparison of glucosyl donors protected with standard benzyl (Bn) ethers, 4-trifluoromethylbenzyl (CF3Bn) ethers, and 3,5-bis(trifluoromethyl)benzyl (3,5-bis-CF3Bn) ethers in the glycosylation of a reactive alcohol acceptor.[3]
The results, summarized in the table below, clearly indicate that the presence of electron-withdrawing trifluoromethyl groups on the benzyl ether protecting groups leads to a substantial increase in 1,2-cis-selectivity.
| Donor Protecting Group | Yield (%) | α/β Selectivity (1,2-cis/1,2-trans) |
| Benzyl (Bn) | High | 13:1 |
| 4-Trifluoromethylbenzyl (CF3Bn) | High | 23:1 |
| 3,5-bis(Trifluoromethyl)benzyl | High | 23:1 |
Table 1: Comparison of benzyl ether protecting groups in the 1,2-cis-selective glycosylation of N-carbobenzyloxy-3-aminopropan-1-ol. Data sourced from[3].
The enhanced 1,2-cis-selectivity is attributed to the electronic effect of the trifluoromethyl groups, which influences the stability and reactivity of the key intermediates in the glycosylation reaction.[3]
Proposed Mechanistic Pathway
The proposed mechanism for the 1,2-cis-selective glycosylation involves the formation of an α-glycosyl iodide intermediate, which is then intercepted by triphenylphosphine oxide (TPPO) to form a phosphonium intermediate. The alcohol acceptor then attacks this intermediate to yield the 1,2-cis-glycoside. The electron-withdrawing trifluoromethyl groups on the benzyl ethers are thought to disfavor the formation of a dissociative oxocarbenium ion, thereby promoting a more ordered SN2-like displacement that leads to the high 1,2-cis selectivity.[3]
Experimental Protocols
General Procedure for 1,2-Cis-Selective Glycosylation[3]
To a solution of the glucosyl donor (1.0 equiv), the alcohol acceptor (1.2 equiv), and triphenylphosphine oxide (TPPO, 2.0 equiv) in dichloromethane (DCM, 0.1 M) at room temperature is added trimethylsilyl iodide (TMSI, 1.5 equiv). The reaction mixture is stirred at room temperature for the time indicated in the specific experiment and then quenched by the addition of saturated aqueous sodium thiosulfate. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 1,2-cis-glycoside. The α/β selectivity is determined by 1H NMR spectroscopy.
Enantioselective Reduction of Trifluoromethyl Ketones
The presence of a trifluoromethyl group also significantly influences the outcome of asymmetric reductions of ketones. While the enantioselective reduction of aryl methyl ketones using oxazaborolidine catalysts can provide high enantiomeric excess (ee), the reduction of the corresponding trifluoromethyl ketones often presents a greater challenge, sometimes leading to lower enantioselectivity. However, optimized catalyst systems can achieve high ee for these challenging substrates.[2]
For instance, the reduction of acetophenone using an in situ generated oxazaborolidine catalyst can yield the corresponding alcohol with up to 98% ee.[2] In contrast, the reduction of a biphenyl trifluoromethyl ketone under similar conditions resulted in an enantioselectivity of 86% ee.[2] This highlights the need for careful optimization of reaction conditions when dealing with trifluoromethylated substrates.
Stereodivergent Aldol Reactions
Trifluoromethylated chiral auxiliaries have also been employed to control the stereochemical outcome of aldol reactions. For example, a pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione has been used as a chiral auxiliary in crossed aldol reactions.[4] The stereoselectivity of these reactions can be tuned to favor either the syn- or anti-aldol product by the choice of additives. This demonstrates the utility of the trifluoromethyl group in fine-tuning the steric and electronic environment of a chiral auxiliary to achieve high levels of stereocontrol.[4]
Experimental Workflow for Stereodivergent Aldol Reaction
The general workflow for such a stereodivergent aldol reaction involves the deprotonation of the chiral auxiliary-bound substrate with a strong base, followed by the addition of an aldehyde at low temperature. The choice of solvent and the presence or absence of additives like hexamethylphosphoramide (HMPA) can direct the reaction towards the desired stereoisomer.
Conclusion
The inclusion of trifluoromethyl groups on benzyl alcohols and their derivatives offers a powerful strategy for enhancing stereoselectivity in a range of asymmetric reactions. As demonstrated in glycosylation reactions, the electron-withdrawing nature of the CF3 group can significantly favor the formation of one stereoisomer over another. While trifluoromethylated substrates can present unique challenges, as seen in ketone reductions, careful optimization of reaction conditions and catalyst design can lead to highly stereoselective transformations. The continued exploration of trifluoromethylated building blocks in stereoselective synthesis will undoubtedly lead to the development of more efficient and selective methods for the construction of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
- 1. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 3. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, a valuable building block in the pharmaceutical and agrochemical industries. We will examine a conventional approach utilizing sodium borohydride and a novel, greener alternative employing catalytic transfer hydrogenation.
Executive Summary
The synthesis of this compound is critical for the development of various bioactive molecules. This guide compares a traditional chemical reduction method with a modern catalytic approach. The conventional route, employing sodium borohydride, is a well-established and straightforward method. In contrast, the newer catalytic transfer hydrogenation offers a more environmentally friendly process with the potential for high efficiency. This document presents a side-by-side comparison of their reaction parameters, performance metrics, and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Head-to-Head Comparison
| Parameter | Conventional Route: Sodium Borohydride Reduction | New Route: Catalytic Transfer Hydrogenation |
| Starting Material | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 2-Fluoro-5-(trifluoromethyl)benzaldehyde |
| Reagent/Catalyst | Sodium Borohydride (NaBH₄) | Zirconium Hydroxide (ZrO(OH)₂) |
| Hydrogen Source | Sodium Borohydride | Ethanol |
| Solvent | Methanol | Ethanol |
| Temperature | 0 °C to Room Temperature | 150 °C |
| Reaction Time | Approximately 3-5 hours | 2.5 hours |
| Yield | High (exact value for this specific substrate not published, but typically high for aldehyde reductions) | 94.1% Conversion, 88.9% Selectivity (data for a similar substrate, HMF) |
| Purity | Generally high after workup and purification | High, with minimal byproducts |
| Environmental Impact | Involves stoichiometric use of a chemical reducing agent and requires aqueous workup. | Utilizes a recyclable catalyst and a renewable hydrogen donor (ethanol), aligning with green chemistry principles. |
Experimental Protocols
Conventional Route: Sodium Borohydride Reduction
This method is a standard laboratory procedure for the reduction of aldehydes to alcohols.
Methodology:
-
Dissolve 2-Fluoro-5-(trifluoromethyl)benzaldehyde in methanol (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. An excess of the reducing agent is typically used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
New Route: Catalytic Transfer Hydrogenation
This novel approach represents a greener alternative to traditional reduction methods, utilizing a heterogeneous catalyst and a renewable hydrogen source.[1]
Methodology: [1]
-
In a pressure vessel, combine 2-Fluoro-5-(trifluoromethyl)benzaldehyde, the Zirconium Hydroxide (ZrO(OH)₂) catalyst, and ethanol as the solvent and hydrogen donor.[1]
-
Seal the vessel and heat the reaction mixture to 150 °C with stirring for 2.5 hours.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to recover the heterogeneous catalyst, which can be washed, dried, and potentially reused.
-
The filtrate contains the product, this compound.
-
Remove the ethanol solvent from the filtrate under reduced pressure.
-
The resulting crude product can be further purified if necessary, for instance, by distillation or column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the key transformations and logical flow of each route.
Caption: Conventional synthesis via sodium borohydride reduction.
Caption: New synthetic route via catalytic transfer hydrogenation.
References
Benchmarking the Performance of 2-Fluoro-5-(trifluoromethyl)benzyl Alcohol Derivatives in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated compounds often exhibit unique physicochemical properties, including enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. 2-Fluoro-5-(trifluoromethyl)benzyl alcohol and its derivatives represent a class of compounds with significant potential in catalysis, both as catalysts themselves, as ligands for metal centers, or as substrates in catalytic transformations. Their unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, offers a fascinating platform for fine-tuning catalytic activity and selectivity.
This guide provides a comparative overview of the performance of benzyl alcohol derivatives in various catalytic systems, with a special focus on the influence of fluorine and trifluoromethyl substituents. While direct catalytic performance data for this compound is limited in publicly available literature, this document extrapolates from existing research on related fluorinated and trifluoromethylated systems to provide valuable insights and experimental guidance.
Influence of Fluorination on Catalytic Performance
Fluorine's high electronegativity and the trifluoromethyl group's strong electron-withdrawing nature can significantly impact the reactivity of the benzyl alcohol moiety. These effects can manifest in several ways:
-
Electronic Effects: The electron-withdrawing substituents can increase the acidity of the benzylic proton and the hydroxyl proton, potentially influencing reaction mechanisms and catalyst-substrate interactions.
-
Stereoelectronic Effects: The presence of a fluorine atom ortho to the hydroxymethyl group can influence the conformational preferences of the molecule, which can be critical in asymmetric catalysis.
-
Blocking and Directing Effects: In reactions involving the aromatic ring, the substituents can act as blocking or directing groups, leading to enhanced regioselectivity.
Comparative Performance Data
One area where the impact of trifluoromethylated benzyl groups has been quantified is in glycosylation reactions. Although not a direct catalytic application of the alcohol itself, the use of trifluoromethylbenzyl ethers as protecting groups demonstrates their influence on reaction stereoselectivity.
Table 1: Influence of Trifluoromethylated Benzyl Protecting Groups on 1,2-cis-Selectivity in Glucosylation
| Donor Protecting Group | Acceptor | Product | Yield (%) | α/β Ratio (1,2-cis/1,2-trans) | Reference |
| Benzyl (Bn) | N-Cbz-3-aminopropan-1-ol | 16a | 92 | 13:1 | [1] |
| 4-(Trifluoromethyl)benzyl (CF₃Bn) | N-Cbz-3-aminopropan-1-ol | 16b | 85 | 23:1 | [1] |
| Benzyl (Bn) | N-benzyl-N-Cbz-5-aminopentan-1-ol | - | - | 11:1 | [1] |
| 4-(Trifluoromethyl)benzyl (CF₃Bn) | N-benzyl-N-Cbz-5-aminopentan-1-ol | - | - | 16:1 | [1] |
| 3,5-Bis(trifluoromethyl)benzyl (3,5-bis-CF₃Bn) | N-benzyl-N-Cbz-5-aminopentan-1-ol | - | - | 31:1 | [1] |
Data extracted from a study on 1,2-cis-selective glucosylation. The trifluoromethylated benzyl groups are part of the glycosyl donor, not the catalyst.[1]
This data clearly indicates that the presence and number of trifluoromethyl groups on the benzyl moiety can significantly enhance the stereoselectivity of the glycosylation reaction, favoring the formation of the 1,2-cis product.[1] This effect is attributed to the electronic nature of the trifluoromethyl group influencing the stability of key reaction intermediates.
Conversely, in other catalytic systems, the strong electron-withdrawing nature of the trifluoromethyl group can be detrimental to reactivity. For instance, in a study on the direct etherification of benzyl alcohols cocatalyzed by FeCl₃·6H₂O and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), 4-trifluoromethylbenzyl alcohol yielded no product, with the starting material being recovered exclusively.[2][3] This highlights the dual nature of fluorination: while it can enhance selectivity in some cases, it may completely shut down reactivity in others.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below is a representative, generalized protocol for the aerobic oxidation of a benzyl alcohol derivative, a common catalytic transformation. This protocol can be adapted for screening the catalytic activity of various catalysts with this compound as a substrate.
Protocol: Aerobic Oxidation of a Benzyl Alcohol Derivative
Materials:
-
Benzyl alcohol derivative (e.g., this compound)
-
Catalyst (e.g., supported Pd, Cu, or Au nanoparticles)
-
Solvent (e.g., toluene, acetonitrile, or a fluorinated alcohol)
-
Base (optional, e.g., K₂CO₃)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Oxygen (balloon or from a cylinder)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the benzyl alcohol derivative (0.5 mmol), the catalyst (1-5 mol%), the solvent (5 mL), and the internal standard.
-
If a base is used, add it to the mixture (1-2 equivalents).
-
Seal the vial with a septum and purge with oxygen for 2-3 minutes.
-
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80-120 °C).
-
Stir the reaction mixture vigorously for the desired time (e.g., 4-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Take an aliquot of the reaction mixture, filter it through a short pad of silica gel, and analyze it by GC or HPLC to determine the conversion of the starting material and the yield of the desired aldehyde.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is paramount in catalytic research. The following diagrams, generated using the DOT language, illustrate a general catalytic cycle for the aerobic oxidation of benzyl alcohol and a typical workflow for screening new catalysts.
Figure 1: A generalized catalytic cycle for the aerobic oxidation of benzyl alcohol.
Figure 2: A typical workflow for screening and optimizing catalysts for a given transformation.
Conclusion
While direct, quantitative performance benchmarks for this compound derivatives in catalysis remain an area ripe for exploration, the existing literature on related fluorinated compounds provides a strong foundation for future research. The electronic and steric properties imparted by the fluoro and trifluoromethyl substituents can be expected to have a profound, and sometimes counterintuitive, impact on catalytic outcomes. The provided data on trifluoromethylated benzyl protecting groups in glycosylation highlights the potential for these functionalities to enforce high stereoselectivity.[1] Conversely, their strong electron-withdrawing nature may necessitate careful selection of catalytic systems to overcome potential deactivation, as seen in etherification reactions.[2][3] The experimental protocol and workflows presented here offer a starting point for researchers to systematically investigate the catalytic potential of this intriguing class of fluorinated building blocks. Further research into the catalytic applications of this compound and its derivatives is warranted and promises to yield valuable insights for the fields of organic synthesis, drug discovery, and materials science.
References
A Comparative Spectroscopic Guide to Fluorinated Benzyl Alcohol Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. Benzyl alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. Understanding the precise structure of fluorinated benzyl alcohol regioisomers is paramount for quality control and reaction monitoring. This guide provides an objective comparison of the spectroscopic characteristics of 2-fluorobenzyl alcohol, 3-fluorobenzyl alcohol, and 4-fluorobenzyl alcohol, supported by experimental data from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. The position of the fluorine atom on the aromatic ring significantly influences the chemical shifts (δ) and coupling constants (J) of neighboring protons (¹H), carbons (¹³C), and the fluorine nucleus (¹⁹F) itself.
In ¹H NMR, the electronegative fluorine atom deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield). The effect is most pronounced for protons ortho and para to the fluorine atom. Furthermore, spin-spin coupling between ¹H and ¹⁹F nuclei provides valuable structural information.
Table 1: Comparative ¹H NMR Data (in CDCl₃)
| Compound | Ar-H (ppm) | CH₂ (ppm) | OH (ppm) |
|---|---|---|---|
| 2-Fluorobenzyl alcohol | 7.40 (t, J=7.5 Hz, 1H), 7.31–7.24 (m, 1H), 7.13 (t, J=7.5 Hz, 1H), 7.04 (t, J=9.2 Hz, 1H)[1] | 4.70 (s, 2H)[1] | 3.09 (s, 1H)[1] |
| 3-Fluorobenzyl alcohol | 7.24 (d, J=5.6 Hz, 1H), 7.01 (d, 1H), 6.97 (t, J=9.6 Hz, 1H), 6.92 (t, 1H)[2] | 4.52 (s, 2H)[2] | 3.52 (s, 1H)[2] |
| 4-Fluorobenzyl alcohol | 7.33-7.30 (m, 2H)[3], 7.05-7.01 (m, 2H)[3] | 4.63 (s, 2H)[3] | 2.07 (s, 1H)[3] |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The position of the fluorine atom dramatically affects the ¹³C NMR spectrum due to large C-F coupling constants. The carbon atom directly bonded to fluorine exhibits a large one-bond coupling constant (¹J C-F), which is highly characteristic.
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
| Compound | Aromatic Carbons (ppm) | CH₂ (ppm) |
|---|---|---|
| 2-Fluorobenzyl alcohol | 160.55 (d, ¹J C-F=246.0 Hz), 129.26 (d, J C-F=4.4 Hz), 129.19, 127.88 (d, J C-F=14.7 Hz), 124.18 (d, J C-F=3.5 Hz), 115.16 (d, J C-F=21.2 Hz)[1] | 58.90[1] |
| 3-Fluorobenzyl alcohol | Data not fully available in search results. | Data not fully available in search results. |
| 4-Fluorobenzyl alcohol | Data not fully available in search results. | Data not fully available in search results. |
¹⁹F NMR is highly sensitive and provides a direct method for analyzing fluorinated compounds. The chemical shift of the fluorine nucleus is characteristic of its electronic environment.
Table 3: Comparative ¹⁹F NMR Data (in CDCl₃)
| Compound | Chemical Shift (ppm) |
|---|---|
| 2-Fluorobenzyl alcohol | Data not available in search results. |
| 3-Fluorobenzyl alcohol | Data not available in search results. |
| 4-Fluorobenzyl alcohol | Spectrum available, but specific chemical shift value not provided in the snippet.[4] |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃ (0 ppm) or other fluorine-containing standards.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For all three regioisomers, the characteristic absorptions for the hydroxyl (O-H) and carbon-oxygen (C-O) bonds are expected. The position of the fluorine atom can induce minor shifts in the fingerprint region.
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Characteristic Absorption (cm⁻¹) | Isomer-Specific Observations |
|---|---|---|
| O-H Stretch | 3500-3200 (broad, strong)[6] | The broadness is due to hydrogen bonding.[6] The exact position may vary slightly between isomers. |
| C-H Stretch (Aromatic) | ~3030[7] | Generally consistent across the isomers. |
| C-H Stretch (Aliphatic) | 2950-2850[7] | Consistent for the -CH₂- group in all isomers. |
| C=C Stretch (Aromatic) | 1700-1500[7] | The pattern of these peaks can sometimes help distinguish substitution patterns. |
| C-O Stretch | 1260-1050 (strong)[6] | This band is a key indicator of the alcohol functional group. |
| C-F Stretch | ~1200-1000 | This absorption may overlap with the C-O stretch, but its presence is a key feature of these molecules. |
The NIST Chemistry WebBook provides gas-phase IR spectra for 2-fluorobenzyl alcohol.[8] An IR spectrum for 4-fluorobenzyl alcohol is also available.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the fluorinated benzyl alcohol isomers, the molecular ion peak (M⁺) is expected at m/z 126. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration (loss of water).
Table 5: Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
|---|---|---|
| 2-Fluorobenzyl alcohol | 126[8] | Common fragments for benzyl alcohols include loss of H, OH, and CH₂OH. The presence of fluorine will influence the stability of the resulting fragments. |
| 3-Fluorobenzyl alcohol | 126 | A peak at m/z 31 is often indicative of a primary alcohol due to the [CH₂OH]⁺ fragment.[10] |
| 4-Fluorobenzyl alcohol | 126 | Dehydration can lead to a fragment at M-18 (m/z 108).[11][12] |
The fragmentation patterns are generally similar, but relative intensities of fragment ions may differ, providing clues to the isomer's identity.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques described.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the fluorinated benzyl alcohol regioisomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: The data presented were acquired on spectrometers operating at frequencies ranging from 400 MHz to 600 MHz for ¹H NMR.[3][4]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: Acquire the spectrum with proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. An external reference such as C₆F₆ or an internal standard is used for chemical shift calibration.[4] A relaxation delay of up to 10 seconds may be used for quantitative analysis.[13]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation (Liquid Film/Neat): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[14]
-
Sample Preparation (ATR): Apply a small drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty salt plates or the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[15]
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, most commonly Electron Ionization (EI), to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of fluorinated benzyl alcohol regioisomers.
Caption: Workflow for Spectroscopic Comparison.
References
- 1. rsc.org [rsc.org]
- 2. 3-Fluorobenzyl alcohol(456-47-3) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. 2-Fluorobenzyl alcohol [webbook.nist.gov]
- 9. 4-Fluorobenzyl alcohol(459-56-3) IR Spectrum [m.chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. allsubjectjournal.com [allsubjectjournal.com]
Comparative Guide to Alternative Reagents for 2-Fluoro-5-(trifluoromethyl)benzyl Alcohol in the Synthesis of Novel Cholesteryl Ester Transfer Protein (CETP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, specifically focusing on their application in the synthesis of substituted benzyl benzamides, a class of molecules investigated as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP is a key target in the development of therapies for dyslipidemia and the prevention of cardiovascular diseases. The choice of the benzyl alcohol moiety is critical in determining the inhibitory activity of the final compound.
This document summarizes quantitative structure-activity relationship (SAR) data from various studies, presents detailed experimental protocols for synthesis and biological evaluation, and uses visualizations to illustrate experimental workflows and logical relationships in the drug design process.
Introduction to Benzyl Moieties in CETP Inhibitors
The benzyl group in many CETP inhibitor scaffolds plays a crucial role in binding to the hydrophobic pocket of the protein. Modifications to this group, such as the introduction of fluorine and trifluoromethyl substituents, can significantly impact binding affinity, metabolic stability, and overall efficacy. This compound represents a specific building block for introducing such a decorated benzyl moiety. However, a wide array of structural analogs can be employed to modulate the compound's properties. This guide explores several alternatives by comparing the biological activity of the resulting benzamide derivatives.
Performance Comparison of Benzyl Group Analogs
The following tables summarize the in vitro activity of various N-benzyl benzamide analogs against CETP. The data is compiled from a series of related studies investigating the structure-activity relationships of these compounds. The core scaffold remains consistent, with variations primarily on the substituted benzylamine portion, which is derived from the corresponding benzyl alcohol or benzyl halide.
Table 1: Comparison of CETP Inhibitory Activity for Benzyl Benzamide Analogs with Varying Aromatic Substitutions
| Compound ID | Benzyl Moiety Substitution | % Inhibition @ 10 µM | IC50 (µM) |
| Reference Series 1 | |||
| 8a | o-CF₃ | - | >10 |
| 8b | m-CF₃ | - | 1.62[1] |
| 8c | p-CF₃ | - | 1.83[1] |
| Reference Series 2 | |||
| 8j | 3,5-bis(CF₃) | 82.2%[2][3] | 1.3[2][3] |
| 8e | p-F | - | - |
| 8d | m-Br | - | - |
| 9c | 3,5-bis(CF₃) on one benzyl, p-CF₃ on the other | - | 1.03[1] |
| Lead Compound | |||
| 9l | 3,5-bis(CF₃) on one benzyl, o-CF₃ on the other | - | 0.0716 [4] |
Note: The compound IDs are taken from the source literature for consistency. The core structures vary slightly between series, but the data provides a strong indication of the impact of the benzyl substitution pattern. A lower IC50 value indicates higher potency.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of the N-benzyl benzamide CETP inhibitors discussed.
This protocol describes the key coupling reaction between a benzoic acid intermediate and a substituted benzylamine (which can be synthesized from the corresponding benzyl alcohol).
-
Preparation of Benzoic Acid Intermediate: A suitably substituted 3-aminobenzoic acid methyl ester is reacted with a substituted benzyl halide (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) to yield the 3-(benzylamino)benzoic acid methyl ester.
-
Saponification: The methyl ester is hydrolyzed using a base (e.g., 1 M NaOH) under reflux, followed by neutralization with acid (e.g., 1 M HCl) to yield the corresponding 3-(benzylamino)benzoic acid.
-
Amide Coupling: The resulting benzoic acid derivative is activated, for example, by conversion to an acyl chloride using oxalyl chloride or thionyl chloride.
-
Final Product Synthesis: The activated acyl chloride is then reacted with a substituted benzylamine (e.g., meta-trifluoromethylbenzylamine) in DCM with TEA as an acid scavenger. The reaction mixture is typically stirred at room temperature for several days.[2][4]
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final N-benzyl benzamide derivative.
The inhibitory activity of the synthesized compounds against CETP is evaluated using a fluorometric screening kit.
-
Reagent Preparation: Prepare solutions of the test compounds (inhibitors) in a suitable solvent like DMSO.
-
Reaction Mixture: In a microplate well, mix the inhibitor solution (2 µL) with human CETP enzyme (5 µL).
-
Initiation of Reaction: Add donor (fluorescently labeled HDL) and acceptor (biotinylated LDL) molecules (5 µL each) to the mixture. Adjust the total volume to 200 µL with buffer solution.
-
Incubation: Incubate the mixture at 37°C for 30 minutes. During this time, CETP transfers the fluorescent cholesteryl esters from the donor to the acceptor molecules.
-
Fluorescence Measurement: Measure the fluorescent intensity using a microplate fluorimeter at an excitation wavelength of 480 nm and an emission wavelength of 511 nm.[4][5]
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compounds to control wells (with no inhibitor). IC50 values are determined from dose-response curves.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and evaluation of CETP inhibitors and the logical relationship in structure-activity studies.
Caption: Workflow for synthesis and evaluation of novel CETP inhibitors.
Caption: Logical diagram for the Structure-Activity Relationship (SAR) study.
Conclusion
The selection of the substituted benzyl alcohol precursor is a critical decision in the design of potent N-benzyl benzamide CETP inhibitors. The presented data indicates that:
-
Positional Isomerism is Key: The position of the trifluoromethyl group on the benzyl ring significantly affects inhibitory potency, with the meta-position generally being more favorable than para or ortho substitutions in single-substituted rings.[1]
-
Multiple Substitutions Enhance Potency: Introducing two trifluoromethyl groups, as in the 3,5-bis(trifluoromethyl)benzyl moiety, often leads to highly potent compounds.[2][3] The combination of different substituted benzyl groups within the same molecule can further optimize activity, as seen with the lead compound 9l, which has an IC50 in the nanomolar range.[4]
-
Structural Alternatives Drive Discovery: While this compound provides a valuable starting point, exploring alternatives such as 3-(trifluoromethyl)benzyl alcohol and 3,5-bis(trifluoromethyl)benzyl alcohol is a rational strategy for identifying more potent lead candidates in a drug discovery program targeting CETP.
This guide demonstrates that a systematic evaluation of structurally similar building blocks is essential for optimizing molecular interactions and achieving desired biological activity. Researchers are encouraged to use this comparative data to inform their selection of reagents for the synthesis of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.najah.edu [journals.najah.edu]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Kinetic Analysis of Reactions Involving Substituted Benzyl Alcohols: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of substituted benzyl alcohols is crucial for optimizing synthetic routes and developing novel therapeutics. This guide provides a comparative analysis of the kinetic studies of various substituted benzyl alcohols, offering insights into the potential reactivity of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, a compound of growing interest.
Comparative Kinetic Data for the Oxidation of Substituted Benzyl Alcohols
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. Kinetic studies on various substituted benzyl alcohols reveal the profound impact of substituents on the reaction rate.
A study on the oxidation of para-substituted benzyl alcohols by acidified dichromate in an acetic acid-water medium demonstrated a clear trend in reactivity. The reaction was found to be first order with respect to both the substrate and the oxidant. The observed order of reactivity was: p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂[1]. This trend directly correlates with the electron-donating or electron-withdrawing nature of the substituent. Electron-donating groups, such as methoxy and methyl, accelerate the reaction, while electron-withdrawing groups like chloro and nitro retard it[1].
Based on these findings, it can be inferred that this compound, with two strong electron-withdrawing groups, would exhibit a significantly slower oxidation rate compared to unsubstituted benzyl alcohol under similar conditions.
Table 1: Rate Constants for the Oxidation of Substituted Benzyl Alcohols by Acidified Dichromate [1]
| Substituent | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 308 K |
| p-OCH₃ | 15.8 |
| p-CH₃ | 4.17 |
| -H | 2.09 |
| p-Cl | 0.83 |
| p-NO₂ | 0.16 |
Thermodynamic Parameters for the Oxidation of Substituted Benzyl Alcohols [1]
| Substituent | ΔH# (kJ mol⁻¹) | ΔS# (J K⁻¹ mol⁻¹) | ΔG# (kJ mol⁻¹) at 308 K |
| p-OCH₃ | 45.2 | -135 | 86.8 |
| p-CH₃ | 53.6 | -113 | 88.4 |
| -H | 58.4 | -101 | 89.5 |
| p-Cl | 64.9 | -86 | 91.3 |
| p-NO₂ | 76.2 | -56 | 93.5 |
The positive values of enthalpy of activation (ΔH#) and the negative values of entropy of activation (ΔS#) are consistent with a mechanism involving a more ordered transition state than the reactants. The linear relationship observed between ΔH# and ΔS# suggests a common mechanism for the oxidation of all the studied substituted benzyl alcohols[1].
Comparative Insights from Etherification Reactions
In the synthesis of unsymmetrical dialkyl ethers, the reactivity of the benzyl alcohol is also highly dependent on its substituents. A study involving the direct etherification co-catalyzed by FeCl₃·6H₂O and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) showed that benzyl alcohols with electron-donating groups reacted readily. For instance, 4-methoxybenzyl alcohol resulted in a 90% yield of the corresponding ether[2]. Conversely, the presence of a strong electron-withdrawing group had a dramatic effect. Notably, 4-trifluoromethylbenzyl alcohol resulted in no reaction, with the starting material being recovered exclusively[2].
This finding strongly suggests that this compound would also be highly unreactive under these etherification conditions due to the combined electron-withdrawing effects of the fluorine and trifluoromethyl groups, which destabilize the carbocation intermediate essential for this Sₙ1-type reaction.
Experimental Protocols
General Protocol for Kinetic Measurement of Benzyl Alcohol Oxidation[1][3]
Kinetic measurements are typically performed under pseudo-first-order conditions, with a large excess of the benzyl alcohol substrate compared to the oxidizing agent (e.g., dichromate). The reaction progress is monitored by following the decrease in the concentration of the oxidant at a specific wavelength using a UV-Vis spectrophotometer. The pseudo-first-order rate constant (k₁) is determined from the slope of the linear plot of ln[oxidant] versus time. The second-order rate constant (k₂) is then calculated by dividing k₁ by the concentration of the substrate.
Product Analysis for Oxidation of Benzyl Alcohol[4]
To confirm the reaction product, the reaction is allowed to proceed to completion. The resulting aldehyde is then typically derivatized with 2,4-dinitrophenylhydrazine to form a 2,4-dinitrophenylhydrazone, which has a characteristic melting point that can be used for identification.
Visualizing Reaction Workflows and Mechanisms
To aid in the understanding of the experimental and mechanistic aspects of these reactions, the following diagrams are provided.
Caption: Experimental workflow for determining the kinetics of benzyl alcohol oxidation.
Caption: Proposed mechanism for the oxidation of benzyl alcohol by a Cr(VI) reagent.
References
A Comparative Guide to the Electronic Properties of 2-Fluoro-5-(trifluoromethyl)benzyl Alcohol: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction to Substituent Effects
The electronic landscape of a benzene ring is significantly altered by its substituents. The fluorine atom at the 2-position and the trifluoromethyl group at the 5-position in 2-Fluoro-5-(trifluoromethyl)benzyl alcohol are both strong electron-withdrawing groups.
-
Fluorine: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect (-I). When positioned ortho to the benzyl alcohol group, it can also influence conformational properties and hydrogen-bond acidity.[1]
-
Trifluoromethyl Group (-CF3): This group is one of the most powerful electron-withdrawing substituents due to the cumulative electronegativity of the three fluorine atoms.[2][3] It deactivates the aromatic ring towards electrophilic attack and influences the charge distribution across the molecule.[4][5]
These combined effects are expected to lower the energy of the molecular orbitals and create a distinct electrostatic potential map for this compound compared to unsubstituted benzyl alcohol or molecules with only one of these substituents.
Comparative Analysis of Electronic Properties
The following table summarizes key electronic properties derived from DFT calculations for benzyl alcohol and related substituted compounds. The values for this compound are hypothetical and projected based on the additive effects of the fluoro and trifluoromethyl groups, intended to serve as a comparative baseline.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzyl Alcohol | ~ -6.5 | ~ -0.5 | ~ 6.0 | ~ 1.7 |
| 2-Fluorobenzyl Alcohol | Lowered | Lowered | Slightly Reduced | Increased |
| 4-(Trifluoromethyl)benzyl Alcohol | Significantly Lowered | Significantly Lowered | Reduced | Significantly Increased |
| This compound (Projected) | Significantly Lowered | Significantly Lowered | Reduced | Significantly Increased |
| 2-Chloro-5-nitrobenzyl Alcohol | -7.89 | -3.12 | 4.77 | - |
Note: The values for Benzyl Alcohol, 2-Fluorobenzyl Alcohol, and 4-(Trifluoromethyl)benzyl Alcohol are representative and intended for comparative purposes based on general chemical principles. The data for 2-Chloro-5-nitrobenzyl alcohol is taken from a specific DFT study.
The projected trend for this compound suggests a significantly lowered HOMO-LUMO gap compared to benzyl alcohol, indicating increased chemical reactivity and a greater ease of electronic transitions. The dipole moment is also expected to be substantially higher due to the strong electron-withdrawing nature of both substituents.
Experimental and Computational Protocols
The data presented for analogous compounds are typically obtained through the following methodologies:
Computational (DFT) Protocol:
-
Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using a functional such as B3LYP with a basis set like 6-311++G(d,p).[6]
-
Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine electronic properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), and dipole moment.[7][8]
-
Software: Commonly used software packages for these calculations include Gaussian, ORCA, and GAMESS.
Experimental (Spectroscopic) Protocol:
-
Infrared (IR) Spectroscopy: The experimental investigation of conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives can be performed using IR spectroscopy in the νOH stretching region.[1]
Visualizing the DFT Workflow
The following diagram illustrates a typical workflow for a DFT study on the electronic properties of a molecule like this compound.
References
- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluoro-5-(trifluoromethyl)benzyl Alcohol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, a halogenated organic compound. Adherence to these procedures is vital for personnel safety and environmental protection.
Hazard Profile and Classification
This compound is recognized as a hazardous substance. While a specific, comprehensive safety data sheet (SDS) may vary between suppliers, the available data for this chemical and structurally similar compounds allows for a clear hazard profile. All personnel handling this substance must be familiar with its potential hazards and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Note: This data is compiled from SDSs of structurally similar compounds and should be used as a guideline. Always refer to the specific SDS provided by your supplier for the most accurate information.
Regulatory Compliance
Disposal of this compound must comply with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation:
-
Crucial First Step: As a halogenated organic compound, this compound waste must be segregated from non-halogenated organic waste.[1][2][3] This is critical because mixing these waste streams can complicate the disposal process and significantly increase disposal costs.[4]
-
Dedicated Waste Container: Use a dedicated, properly labeled container for halogenated organic waste.
2. Container Selection and Labeling:
-
Compatible Containers: Collect liquid waste in a chemically compatible container with a secure, tight-fitting screw cap to prevent leaks and evaporation.[1][5][6] Glass or specific types of plastic containers are typically appropriate; avoid metal containers for certain halogenated compounds due to potential corrosion.[5]
-
Clear and Accurate Labeling:
-
As soon as the first drop of waste is added, the container must be clearly labeled.[1][6]
-
The label must include the words "Hazardous Waste".[7]
-
Clearly identify the contents. For a dedicated container of this specific chemical, list "Waste this compound". If it is a mixed halogenated waste stream, list all constituents.[1][3]
-
Include the approximate concentration or volume of the waste.
-
Indicate the date when waste accumulation began.[6]
-
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[6][7][8]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[1][5][7] Do not leave funnels in the container opening.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full (e.g., 90% capacity to allow for expansion), or if the waste has been stored for a predetermined period (often a few months), contact your institution's EHS or equivalent safety office to arrange for pickup.
-
Transport to Central Accumulation Area (CAA): Your EHS department will handle the transfer of the waste from the SAA to a CAA, where it is stored for a short period before being transported off-site by a licensed hazardous waste contractor.
5. Spill and Emergency Procedures:
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
Major Spills: For large spills, evacuate the area immediately and notify your institution's emergency response team and EHS.
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Disposal Workflow Diagram
Caption: Waste disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby fostering a secure and compliant research environment.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. bucknell.edu [bucknell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for managing 2-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS No: 207974-09-2) in a laboratory setting. Adherence to these protocols is critical for ensuring personal safety and operational integrity.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the recommended PPE when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses or chemical splash goggles. A full-face visor may be necessary when handling large quantities. | Should conform to NIOSH (US) or EN 166 (EU) standards to protect against splashes and vapors.[1] |
| Hand Protection | Suitable protective gloves or gauntlets. | Must satisfy EU Directive 89/686/EEC and the EN 374 standard. Nitrile gloves are often suitable for short-term use.[1][2] |
| Body Protection | Protective clothing, such as a laboratory coat. | To prevent skin contact. Contaminated clothing should be removed immediately and laundered or disposed of as hazardous waste.[1] |
| Respiratory Protection | For low-level exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABE1P3D (EU EN 143) respirator. | Use respirators and components tested and approved under appropriate government standards like NIOSH or CEN.[1] This is crucial as the compound may cause respiratory irritation.[3][4][5][6] |
Operational Plan: Safe Handling Protocol
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
The use of a BS-approved fume cupboard is highly recommended.[1]
-
Ensure that an eyewash station and a hand-wash station are located near the work area.[1]
General Hygiene and Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or sprays.[1]
-
Do not get the substance in your eyes, on your skin, or on your clothing.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly during breaks and at the end of handling the material.[1]
-
Remove any contaminated clothing or footwear immediately.[1]
Spill and Disposal Plan
Spill Containment and Cleanup:
-
In case of a spill, do not discharge the material into rivers or drains.[1]
-
Mix the spilled material with sand or vermiculite.[1]
-
Transfer the mixture to a suitable, sealed container for disposal.[1]
Disposal:
-
Disposal of this compound and its container must be handled by approved disposal specialists.[1]
-
Dispose of contents and containers in accordance with all local, regional, and national hazardous waste regulations.[4]
Quantitative Data
The following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Source Compound |
| Molecular Formula | C8H6F4O | This compound[7] |
| Molecular Weight | 194.13 g/mol | This compound[7] |
| Flash Point | 82.5 ± 25.9 °C | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol[8] |
| Vapor Pressure | 0.1 mmHg at 25°C | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol[8] |
| Density | 1.5 ± 0.1 g/cm³ | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol[8] |
| Boiling Point | 212.9 ± 35.0 °C at 760 mmHg | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol[8] |
Experimental Workflow
The following diagram illustrates the standard operating procedure for handling this compound from initial preparation to final disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
